molecular formula C3H6N2S B132724 2-Amino-2-thiazoline CAS No. 1779-81-3

2-Amino-2-thiazoline

Numéro de catalogue: B132724
Numéro CAS: 1779-81-3
Poids moléculaire: 102.16 g/mol
Clé InChI: REGFWZVTTFGQOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-2-thiazoline (CAS 1779-81-3) is a white, crystalline powder with the molecular formula C3H6N2S and a molar mass of 102.15 g/mol . It is characterized by a melting point of 77°C to 81°C . This compound serves as a versatile intermediate in the synthesis of various fine chemicals and pharmaceutical compounds . Its structure is particularly crucial in the formulation of biologically active molecules, including those with antimicrobial properties . Researchers value this chemical for its role in developing new therapeutic agents. The product has a minimum purity of 97% and is soluble in water . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use . Please refer to the Safety Data Sheet (SDS) for safe handling and use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGFWZVTTFGQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13483-03-9 (mono-hydrobromide), 65767-36-4 (sulfate)
Record name 2-Aminothiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4061961
Record name 2-Thiazolamine, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-81-3
Record name 4,5-Dihydro-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminothiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Aminothiazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminothiazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiazolamine, 4,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Thiazolamine, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiazolin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JC2YZG56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-thiazoline: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-amino-2-thiazoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its structure, including its tautomeric forms, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization, and includes graphical representations of its synthesis workflow and tautomeric equilibrium to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, with the CAS number 1779-81-3, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.[1] Its structure is characterized by a thiazoline ring with an amino group at the second position.[2][3] This compound and its derivatives are recognized for their diverse biological activities, serving as key intermediates in the synthesis of various pharmacologically active molecules, including antimicrobial, antifungal, and antihypertensive agents.[1] It also finds applications in the preparation of corrosion inhibitors and as a precursor for various agrochemicals.[1] The presence of both endocyclic and exocyclic nitrogen atoms contributes to its interesting chemical reactivity and tautomeric properties.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature.[1][2][4] It is soluble in water and slightly soluble in methanol and DMSO.[2][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₆N₂S[2]
Molecular Weight 102.16 g/mol [2]
Melting Point 79-82 °C[2][4]
Boiling Point 221.8 °C at 760 mmHg[2]
Density 1.139 g/cm³ (estimate)[2]
pKa 8.04 ± 0.10 (Predicted)[2][5]
Water Solubility Soluble[1][2]
Appearance White to off-white/light yellow crystalline powder[1][2][3]
Flash Point 87.9 °C[2]
Refractive Index 1.5500 (estimate)[2]
Vapor Pressure 0.105 mmHg at 25°C[2]

Structure and Tautomerism

The structure of this compound is subject to tautomerism, existing in equilibrium between the amino and imino forms. The amino tautomer (2-amino-4,5-dihydro-1,3-thiazole) is generally considered to be the more stable form.[6] This equilibrium is a critical aspect of its reactivity, as different electrophiles can react at either the exocyclic or endocyclic nitrogen atom.

tautomerism cluster_amino This compound (Amino form) cluster_imino 2-Iminothiazolidine (Imino form) amino Structure A amino_img imino_img amino_img->imino_img Tautomerization imino Structure B caption Tautomeric equilibrium of this compound.

Caption: Tautomeric equilibrium of this compound.

Computational studies have shown that the amino tautomer is energetically more favorable than the imino tautomer in the gas phase.[6] However, solvation can shift the equilibrium towards the imino form.[6]

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for the methylene carbons in the thiazoline ring are distinct for the amino and imino tautomers. In the this compound form, the NCH₂ and SCH₂ carbons resonate at approximately 59 ppm and 34 ppm, respectively.[7] In contrast, for the 2-iminothiazolidine tautomer, these signals shift to around 49 ppm and 26 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. The spectrum conforms to the expected structure, showing peaks corresponding to N-H and C=N stretching vibrations.[8]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of 2-chloroethylamine hydrochloride with thiourea.[9] This reaction proceeds through the formation of an S-alkylisothiourea intermediate, which then undergoes intramolecular cyclization to yield the final product.

synthesis_workflow cluster_reactants Reactants cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization reactant1 Ethanolamine step1 Chlorination in an organic solvent (e.g., Toluene) reactant1->step1 reactant2 Thionyl Chloride reactant2->step1 intermediate 2-Chloroethylamine Hydrochloride step1->intermediate step2 Cyclization Reaction intermediate->step2 reactant3 Thiourea reactant3->step2 product This compound step2->product caption General workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of ethanolamine with thionyl chloride to form 2-chloroethylamine hydrochloride, followed by cyclization with thiourea.[9]

Materials:

  • Ethanolamine

  • Thionyl chloride

  • Toluene

  • Thiourea

  • Reflux apparatus

  • Stirrer

  • Thermometer

Procedure:

  • Preparation of 2-Chloroethylamine Hydrochloride:

    • In a dry reaction flask equipped with a reflux condenser, stirrer, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

    • Begin stirring to ensure thorough mixing.

    • Cool the mixture to 10 °C.

    • Slowly add 119 g (1 mol) of thionyl chloride dropwise over a period of 3 hours.

    • After the addition is complete, maintain the reaction under reflux for 10 hours.

    • Following the reflux period, remove the toluene and any unreacted thionyl chloride by distillation at normal pressure.

    • Further evaporate the solvent under reduced pressure at 60 °C to obtain 2-chloroethylamine hydrochloride.

  • Cyclization to this compound:

    • To the crude 2-chloroethylamine hydrochloride, add thiourea (in a molar ratio of 1:2.5 to 1:3 relative to the starting ethanolamine).

    • Heat the mixture at a temperature between 70-100 °C for 20-24 hours to effect cyclization.

    • After the reaction is complete, the product can be isolated and purified by standard techniques such as extraction and crystallization.

Expected Yield: Approximately 76% with a purity of over 99% (by HPLC).[9] The melting point of the purified product is in the range of 78.3-80 °C.[9]

Characterization by ¹³C NMR Spectroscopy

Instrument:

  • A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • The chemical shifts should be referenced to the solvent peak.

Expected Resonances:

  • A signal around 169 ppm corresponding to the C=N carbon.

  • Signals for the two methylene carbons in the ring, with their exact positions dependent on the dominant tautomeric form in the chosen solvent.

Reactivity

The reactivity of this compound is characterized by the nucleophilicity of its nitrogen atoms. It readily reacts with electrophiles. A notable example is its reaction with isocyanates and isothiocyanates.

Reaction with Isocyanates and Isothiocyanates

The reaction of this compound derivatives with isocyanates and isothiocyanates typically occurs at the endocyclic nitrogen atom in a regiospecific manner.[7][10] This leads to the formation of kinetically favored endo adducts.[7][10] However, if the exocyclic nitrogen is unsubstituted, these endo adducts can rearrange to the thermodynamically more stable exo adducts upon heating.[7]

reaction_pathway reactant1 This compound endo_adduct Endo Adduct (Kinetic Product) reactant1->endo_adduct + Isocyanate reactant2 Isocyanate (R-N=C=O) reactant2->endo_adduct exo_adduct Exo Adduct (Thermodynamic Product) endo_adduct->exo_adduct Rearrangement (if exocyclic N is unsubstituted) caption Reaction of this compound with an isocyanate.

Caption: Reaction of this compound with an isocyanate.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry stemming from its unique structural features, including its tautomeric nature and the presence of multiple nucleophilic centers. The information presented in this guide, from its fundamental physicochemical properties to its synthesis and reactivity, provides a solid foundation for researchers and professionals working in drug discovery and development. A thorough understanding of these core aspects is crucial for the effective utilization of this compound as a building block in the creation of novel and potent therapeutic agents.

References

Core Biological Activities of the 2-Aminothiazole/Thiazoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Mechanisms of 2-Amino-2-Thiazoline and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The this compound core is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3][4] While extensive research has focused on the diverse therapeutic applications of its derivatives, from anticancer to neuroprotective agents, detailed mechanistic studies on the parent this compound compound are limited. This guide provides a comprehensive overview of the known mechanisms of action for the broader 2-aminothiazole and this compound class of compounds, with a focus on their roles in enzyme inhibition and receptor modulation. Quantitative data for key derivatives are presented, alongside representative experimental protocols and signaling pathway diagrams to illustrate the biological context.

The 2-aminothiazole moiety is a versatile pharmacophore found in numerous approved drugs and clinical candidates.[5] Its derivatives have demonstrated a wide spectrum of biological activities, including:

  • Anticancer: Exerting effects through the inhibition of various kinases such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), as well as topoisomerase II.[6][7] Some derivatives also interfere with microtubule dynamics by binding to the Tau protein.[8]

  • Neuroprotection and Neuromodulation: Acting as ligands for various central nervous system targets, including dopamine and glutamate receptors.[9][10][11]

  • Enzyme Inhibition: Showing inhibitory activity against a range of enzymes, including nitric oxide synthase (NOS), monoamine oxidase (MAO), carbonic anhydrase, and cholinesterases.[10][12][13]

  • Antimicrobial and Anti-inflammatory: Forming the basis for numerous compounds with antibacterial, antifungal, and anti-inflammatory properties.[1][2]

  • Antiprion: Demonstrating the ability to inhibit the pathological conversion of prion proteins.[14]

Mechanisms of Action in Key Biological Systems

While data on the parent this compound is scarce, research on its derivatives has elucidated several key mechanisms of action.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[15][16] Dysregulation of NO production is implicated in various neurological and inflammatory disorders. The 2-aminothiazole scaffold has been incorporated into selective nNOS inhibitors.

A key study demonstrated that a complex derivative of 2-aminothiazole acts as a competitive inhibitor of nNOS.[10] The mechanism involves the aminothiazole moiety interacting with the enzyme's active site, though with lower potency compared to analogous compounds featuring a 2-aminopyridine ring.[2][10] This suggests that while the 2-aminothiazole core can be directed to the NOS active site, its electronic and structural properties may not be optimal for strong inhibition without further functionalization.

This protocol is a representative method for determining the inhibitory potential of a compound against NOS isoforms.

  • Enzyme Preparation: Recombinant rat nNOS, bovine eNOS, and murine iNOS are purified.

  • Reaction Mixture: A reaction buffer is prepared containing HEPES, L-arginine, NADPH, dithiothreitol, and tetrahydrobiopterin.

  • Inhibitor Preparation: The 2-aminothiazoline derivative is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

  • Assay Procedure:

    • The enzyme, reaction buffer, and inhibitor are combined in a 96-well plate.

    • The reaction is initiated by the addition of the substrate, L-arginine.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The amount of NO produced is determined by measuring the conversion of oxyhemoglobin to methemoglobin at 405 nm.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition (IC50) is calculated. The inhibitor constant (Ki) is then determined using the Cheng-Prusoff equation.

CompoundTarget EnzymeKi (μM)Selectivity (vs. nNOS)Reference
2-aminothiazole-based analogRat nNOS101x[10]
Bovine eNOS1000100x[10]
Murine iNOS505x[10]

Note: The compound referenced is a complex derivative, not the parent this compound.

L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Inhibitor 2-Aminothiazoline Derivative Inhibitor->NOS

Inhibition of Nitric Oxide Synthase by a 2-aminothiazoline derivative.
Modulation of Dopamine Receptors

Dopamine is a crucial neurotransmitter involved in motor control, motivation, and reward. Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for drugs treating neurological and psychiatric conditions. Several complex derivatives of 2-aminothiazole have been identified as potent dopamine receptor agonists.[9][10]

These compounds typically mimic the structure of dopamine or other known dopaminergic agents, with the 2-aminothiazole group acting as a bioisostere for other functional groups. The mechanism of action is direct binding to and activation of dopamine D2/D3 receptors, initiating downstream signaling cascades.

  • Membrane Preparation: Cell membranes expressing human dopamine D2 or D3 receptors are prepared from stable cell lines (e.g., CHO or HEK293).

  • Radioligand: A specific radioligand, such as [³H]spiperone, is used to label the receptors.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with ions like MgCl₂, NaCl) is prepared.

  • Assay Procedure:

    • The membrane preparation, radioligand, and varying concentrations of the test compound (2-aminothiazole derivative) are incubated in a 96-well plate.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific radioligand binding (IC50) is calculated. The binding affinity (Ki) is determined using the Cheng-Prusoff equation.

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist 2-Aminothiazoline Derivative (Agonist) Agonist->D2R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response

Dopamine D2 receptor agonism by a 2-aminothiazoline derivative.
Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Studies on 2-thiazolylhydrazine derivatives have shown that this class of compounds can exhibit MAO inhibitory activity.[12]

The proposed mechanism involves the interaction of the thiazole ring and the hydrazine moiety with the active site of the MAO enzyme. The specific nature of this interaction (competitive, non-competitive) and the selectivity for MAO-A versus MAO-B depend on the substitutions on the core structure.

  • Enzyme Source: Rat brain mitochondria are typically used as a source of MAO-A and MAO-B.

  • Substrate: Kynuramine is used as a non-specific substrate which is converted by MAO to 4-hydroxyquinoline, a fluorescent product.

  • Assay Buffer: A phosphate buffer (pH 7.4) is used.

  • Assay Procedure:

    • The mitochondrial preparation is pre-incubated with varying concentrations of the test compound.

    • To determine selectivity, specific inhibitors are used (e.g., clorgyline for MAO-A and selegiline for MAO-B).

    • The reaction is initiated by adding kynuramine.

    • After incubation at 37°C, the reaction is stopped (e.g., with NaOH).

    • The fluorescence of the 4-hydroxyquinoline product is measured (Excitation: ~310 nm, Emission: ~400 nm).

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Increased_Levels Increased Synaptic Neurotransmitter Levels MAO->Increased_Levels leads to Inhibitor 2-Thiazolylhydrazine Derivative Inhibitor->MAO

Effect of MAO inhibition by 2-thiazolylhydrazine derivatives.

Summary and Future Directions

The this compound scaffold is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable diversity of biological activities. The primary mechanisms of action identified for these derivatives involve interactions with key enzymes and receptors, including nitric oxide synthases, dopamine receptors, and monoamine oxidases.

A significant gap in the current literature is the lack of detailed mechanistic studies on the unsubstituted parent compound, this compound. Future research should aim to characterize the direct biological targets of this core structure to better understand its intrinsic properties and provide a foundational baseline for the development of new derivatives. Elucidating the signaling pathways, binding affinities, and enzymatic interactions of the parent compound will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold.

References

The Synthesis of 2-Amino-2-Thiazoline: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 2-amino-2-thiazoline scaffold is a crucial heterocyclic motif in organic and medicinal chemistry. As a cyclic isothiourea, it serves as a valuable building block for the synthesis of various pharmaceutical agents and is a key intermediate in the industrial production of L-cysteine. This guide provides a comprehensive overview of the discovery and historical development of its synthesis, focusing on core methodologies, quantitative data, and detailed experimental protocols.

Distinguishing this compound from 2-Aminothiazole

It is critical to distinguish the subject of this guide, this compound (a non-aromatic heterocycle), from its aromatic analogue, 2-aminothiazole. While often discussed together due to their structural similarity and related synthetic precursors, their synthesis pathways and chemical properties differ significantly. The Hantzsch thiazole synthesis, first described in 1887, is the classical method for producing 2-aminothiazoles via the condensation of an α-haloketone with a thioamide like thiourea. This guide, however, will focus on the distinct methods developed for the synthesis of the non-aromatic this compound core.

Primary Synthetic Routes to this compound

The synthesis of this compound is dominated by methods that construct the five-membered ring through the reaction of a C2-N source with a C2-S source. The most historically significant and widely practiced approaches are detailed below.

The Cyclization of β-Haloethylamines with Thiourea

The most direct and foundational route to this compound involves the reaction of a β-haloethylamine (typically 2-chloroethylamine or 2-bromoethylamine) with thiourea. This method, a variation of the Gabriel-type synthesis of primary amines, provides a clean and efficient route to the desired heterocycle.

The reaction proceeds via an initial S-alkylation of thiourea by the haloethylamine to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where the terminal amino group attacks the electrophilic carbon of the isothiourea, displacing ammonia to form the stable five-membered thiazoline ring.

Logical Workflow: Synthesis from Ethanolamine

A common industrial and laboratory-scale approach begins with the readily available ethanolamine. This precursor is first halogenated, typically with thionyl chloride, to produce 2-chloroethylamine hydrochloride. This salt is then reacted directly with thiourea to yield the final product.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyclization ethanolamine Ethanolamine chloroethylamine 2-Chloroethylamine Hydrochloride ethanolamine->chloroethylamine Toluene, 10-40°C then reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->chloroethylamine product This compound chloroethylamine->product Water or Alcohol 70-100°C, 20-24h thiourea Thiourea thiourea->product

Workflow for this compound Synthesis from Ethanolamine.

The mechanism involves two key steps. First, the sulfur atom of thiourea, acting as a soft nucleophile, displaces the chloride from 2-chloroethylamine in an SN2 reaction. This forms the S-(2-aminoethyl)isothiouronium salt. In the second step, the terminal primary amine performs an intramolecular nucleophilic attack on the central carbon of the isothiourea moiety. This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ammonia (or an ammonium ion under acidic conditions) to yield the stable this compound ring.

G R1 2-Chloroethylamine I1 S-(2-Aminoethyl)isothiouronium Salt (Intermediate) R1->I1 S-Alkylation (SN2) R2 Thiourea R2->I1 S-Alkylation (SN2) I2 Tetrahedral Intermediate I1->I2 Intramolecular Nucleophilic Attack P1 This compound I2->P1 Elimination P2 Ammonia (byproduct) I2->P2

Mechanism of this compound formation.
Ring Expansion of Aziridines with Thiocyanic Acid

An alternative and stereospecific route to 2-amino-2-thiazolines involves the ring expansion of aziridines. The reaction of an aziridine with thiocyanic acid (HSCN), often generated in situ, leads to the formation of the thiazoline ring.

This process is initiated by the protonation of the aziridine nitrogen, which activates the ring towards nucleophilic attack. The thiocyanate anion (SCN⁻) then attacks one of the ring carbons, leading to the opening of the strained three-membered ring. This ring-opening occurs with inversion of stereochemistry (a Walden inversion). The resulting intermediate then undergoes an intramolecular cyclization to form the 2-imino-thiazolidine, which rapidly tautomerizes to the more stable this compound. This method is particularly valuable for synthesizing chiral thiazolines from enantiopure aziridines.

G R1 Aziridine I1 Protonated Aziridine R1->I1 Protonation R2 Thiocyanic Acid (HSCN) I2 Ring-Opened Intermediate R2->I2 Nucleophilic Attack & Ring Opening (SN2) I1->I2 Nucleophilic Attack & Ring Opening (SN2) I3 2-Iminothiazolidine I2->I3 Intramolecular Cyclization P1 This compound I3->P1 Tautomerization

Mechanism of Aziridine Ring Expansion to this compound.

Quantitative Data Summary

The efficiency of these synthetic methods can vary significantly based on the specific substrates, solvents, and reaction conditions employed. The following tables summarize quantitative data from representative literature reports.

Table 1: Synthesis via Cyclization of 2-Chloroethylamine Precursors
PrecursorReagentSolventTemp. (°C)Time (h)Yield (%)Reference
EthanolamineSOCl₂, then ThioureaToluene, then Water10020-24>70
2-Chloroethylamine HClThioureaWater1002287(Doherty, D.G. et al., 1957)
2-Chloroethylamine HClThiourea (2.5-3 eq.)Not Specified70-10020-24>70
Table 2: Synthesis via Ring Expansion of Aziridines
Aziridine SubstrateReagentSolventTemp. (°C)Yield (%)Reference
AziridineThiocyanic AcidNot SpecifiedNot Specified79
cis-2,3-DimethylaziridineThiocyanic AcidNot SpecifiedNot SpecifiedHigh
trans-2,3-DimethylaziridineThiocyanic AcidNot SpecifiedNot SpecifiedHigh

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on the primary routes discussed.

Protocol 1: Synthesis from Ethanolamine via 2-Chloroethylamine Hydrochloride

Step A: Preparation of 2-Chloroethylamine Hydrochloride

  • To a dry reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

  • Stir the mixture and cool to 10°C.

  • Slowly add 119 g (1.0 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 10 hours.

  • After reflux, remove the toluene and any unreacted thionyl chloride by distillation at atmospheric pressure.

  • Further remove residual solvent by vacuum distillation at up to 60°C to yield crude 2-chloroethylamine hydrochloride.

Step B: Cyclization to this compound

  • To the crude 2-chloroethylamine hydrochloride from Step A, add 173 g (2.28 mol) of thiourea and 200 mL of water.

  • Heat the reaction mixture to 100°C and maintain at this temperature with stirring for 22 hours.

  • After the reaction period, cool the mixture.

  • Neutralize the mixture with a suitable base (e.g., concentrated sodium hydroxide solution) to a pH of 8-9 while cooling in an ice bath.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or distillation. The final product should have a melting point of approximately 80-82°C.

Protocol 2: General Procedure for Ring Expansion of Aziridines

Note: Thiocyanic acid is toxic and unstable; it is typically generated in situ from a salt (e.g., KSCN or NH₄SCN) and a strong acid.

  • Dissolve the aziridine substrate in a suitable inert solvent (e.g., diethyl ether or THF) in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • In a separate vessel, prepare a solution of thiocyanic acid by carefully adding a stoichiometric equivalent of a strong acid (e.g., H₂SO₄) to a solution or slurry of potassium thiocyanate (KSCN) in the same solvent.

  • Slowly add the prepared thiocyanic acid solution to the cooled aziridine solution dropwise with vigorous stirring.

  • Allow the reaction to stir at low temperature (0°C) for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound derivative.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Conclusion

The synthesis of this compound has evolved from classical cyclization reactions to more refined and stereospecific methods. The foundational approach, involving the condensation of 2-haloethylamines with thiourea, remains a robust and widely used method due to the accessibility of the starting materials. The development of the aziridine ring expansion route has provided an elegant and stereocontrolled alternative, which is particularly powerful for the synthesis of chiral derivatives. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, their mechanisms, and quantitative aspects is essential for the efficient production and derivatization of this important heterocyclic scaffold.

Theoretical and Computational Analysis of 2-Amino-2-thiazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-thiazoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its electronic structure, reactivity, and potential as a pharmacophore. This document synthesizes key findings from computational chemistry, presents detailed experimental protocols for its characterization, and visualizes its role in relevant biological pathways.

Introduction

This compound (also known as 2-amino-4,5-dihydrothiazole) is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of an exocyclic amino group and an endocyclic imino group gives rise to interesting tautomeric equilibria and a rich chemical reactivity.[1] Its derivatives have been extensively explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of this molecule, providing insights into its stability, electronic distribution, and reaction mechanisms.[5]

Theoretical Studies and Computational Analysis

Tautomerism and Stability

A key feature of this compound is its ability to exist in two tautomeric forms: the amino form and the imino form. Computational studies have been employed to determine the relative stability of these tautomers.

G cluster_amino Amino Tautomer cluster_imino Imino Tautomer a b a->b

Studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory have consistently shown that the amino tautomer is more stable than the imino tautomer .[5] The iminization free energies are calculated to be in the range of 5–14 kJ/mol.[5]

Electronic Properties and Reactivity

The electronic properties of this compound have been investigated through various computational methods to understand its reactivity. Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are commonly used to identify reactive sites.

Table 1: Calculated Electronic Properties of this compound

PropertyMethodValueReference
HOMO EnergyB3LYP/6-311++G(d,p)-0.235 eV[6]
LUMO EnergyB3LYP/6-311++G(d,p)-0.042 eV[6]
HOMO-LUMO GapB3LYP/6-311++G(d,p)0.193 eV[6]
Dipole MomentB3LYP/6-311+G(d,p)3.55 D[5]

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the exocyclic amino group and the sulfur atom, indicating these are the most probable sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the C=N bond and the endocyclic nitrogen, suggesting these are the likely sites for nucleophilic attack.[6] The relatively small HOMO-LUMO gap suggests high chemical reactivity and charge transfer possibilities within the molecule.[6][7]

Semi-empirical PM3 calculations have been used to study the regioselectivity of reactions with isocyanates and isothiocyanates. These studies indicate that the addition of electrophiles occurs preferentially at the endocyclic nitrogen atom, leading to the kinetically and thermodynamically favored product.[8][9]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of an appropriate precursor. While various methods exist, a general procedure is outlined below.

G start Starting Materials (e.g., 2-bromoethylamine hydrobromide, thiourea) reaction Reaction (Solvent, Base, Temperature) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (Spectroscopy, X-ray Diffraction) purification->characterization product This compound characterization->product

Protocol:

  • Reaction Setup: A solution of a suitable starting material, such as 2-bromoethylamine hydrobromide, and a sulfur source, like thiourea, is prepared in an appropriate solvent (e.g., ethanol).

  • Reaction Conditions: The reaction mixture is typically heated under reflux in the presence of a base to neutralize the hydrobromide and facilitate cyclization.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and basified. The product is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[3]

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for the identification of functional groups and for studying molecular structure.

Protocol:

  • Sample Preparation: For FT-IR, a small amount of the sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the crystalline sample is used directly.[10]

  • Data Acquisition: The spectra are recorded over a specific range (e.g., 4000-400 cm⁻¹ for FT-IR and 3500-100 cm⁻¹ for FT-Raman).

  • Data Analysis: The observed vibrational frequencies are assigned to specific functional groups and vibrational modes of the molecule. These experimental frequencies are often compared with theoretical frequencies calculated using DFT methods for accurate assignment.[10]

Table 2: Key Vibrational Frequencies of this compound

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
N-H stretching (amino)~3400-3200~3400-3200
C-H stretching~3000-2800~3000-2800
C=N stretching~1650~1650
N-H bending (amino)~1600~1600
C-N stretching~1300~1300
C-S stretching~700~700

(Note: These are approximate ranges and can vary based on the specific experimental conditions and the physical state of the sample.)

3.2.2. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[11][12]

  • Data Acquisition: The absorption spectrum is recorded over the UV-visible range (typically 200-800 nm).[11][13][14]

  • Data Analysis: The wavelength of maximum absorption (λmax) is determined. The observed electronic transitions are often correlated with theoretical calculations (e.g., Time-Dependent DFT) to identify the nature of the transitions (e.g., π → π, n → π).

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).[15][16][17][18][19]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.[16][17]

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown significant promise as therapeutic agents, particularly as anticancer and antimicrobial agents.[2][7][20][21][22][23] Computational docking studies and biological assays have identified several potential molecular targets.

Anticancer Activity: Inhibition of Tubulin Polymerization and CDK2

Several 2-aminothiazole derivatives have been identified as inhibitors of tubulin polymerization and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell division.[2][24][21]

G Inhibitor 2-Aminothiazoline Derivative Tubulin Tubulin Inhibitor->Tubulin Inhibition CDK2_CyclinE CDK2_CyclinE Inhibitor->CDK2_CyclinE Inhibition

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to M-phase arrest and subsequent apoptosis.[5][25][26] Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1/S phase transition and inducing apoptosis.[1][6][27][28][29]

Antimicrobial Activity: Inhibition of GMP Synthetase

Some 2-aminothiazole derivatives have demonstrated antimicrobial activity, with GMP synthetase being a potential target.[22] GMP synthetase is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[3][9][30][31][32]

G Inhibitor 2-Aminothiazoline Derivative GMP_Synthase GMP_Synthase Inhibitor->GMP_Synthase Inhibition

By inhibiting GMP synthetase, these compounds can deplete the bacterial cell of essential guanine nucleotides, thereby arresting DNA and RNA synthesis and leading to cell death.

Conclusion

Theoretical and computational studies have provided invaluable insights into the fundamental properties of this compound. These in silico analyses, in conjunction with experimental data, have elucidated its tautomeric preferences, electronic structure, and reactivity, guiding the rational design of novel derivatives with significant therapeutic potential. The continued application of computational chemistry will undoubtedly accelerate the discovery and development of new this compound-based compounds for a variety of applications in medicine and materials science.

References

2-Amino-2-Thiazoline: A Heterocyclic Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-thiazoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of this compound, covering its fundamental chemical properties, synthesis, and its significant role as a heterocyclic organic compound in drug development. The document details its applications as an anticancer, antimicrobial, and anti-inflammatory agent, with a focus on its mechanism of action, particularly as a kinase inhibitor. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key pathways and workflows to support researchers in this dynamic field.

Introduction

Heterocyclic compounds are of paramount importance in the development of new therapeutic agents, with a significant number of FDA-approved drugs containing these structural motifs. Among them, the 2-aminothiazole core is a prominent pharmacophore found in a wide array of marketed drugs, including the kinase inhibitor Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory Meloxicam.[1][2] The saturated analog, this compound, serves as a crucial synthetic intermediate and, along with its derivatives, exhibits a broad spectrum of pharmacological activities.[3] This guide aims to provide a detailed technical resource on this compound, exploring its synthesis, chemical characteristics, and its expanding role in medicinal chemistry.

Physicochemical Properties of this compound

This compound (IUPAC name: 4,5-dihydro-1,3-thiazol-2-amine) is a white to light yellow crystalline powder.[3] It is soluble in water, alcohols, and diethyl ether.[4] As a cyclic isothiourea, it possesses a unique combination of functional groups that contribute to its reactivity and its ability to interact with biological targets.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₃H₆N₂S[5]
Molar Mass 102.16 g/mol [5]
CAS Number 1779-81-3[3]
Melting Point 76-80 °C[5]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water[3]
¹H NMR (DMSO-d₆) δ (ppm): 6.93 (d), 6.53 (d), 6.86 (s)[6]
¹³C NMR Refer to specialized databases for detailed spectra.[7]
InChI Key REGFWZVTTFGQOJ-UHFFFAOYSA-N[5]

Synthesis of this compound and Derivatives

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1] This reaction involves the condensation of an α-haloketone with a thiourea or its derivatives.[1] For this compound specifically, the synthesis can be achieved through the cyclization of 2-chloroethylamine hydrochloride with thiourea.

General Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative

This protocol describes the synthesis of 2-amino-4-phenylthiazole as a representative example.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1]

  • Filter the resulting precipitate through a Buchner funnel.[1]

  • Wash the filter cake with deionized water.[1]

  • Air dry the collected solid on a watch glass to obtain the crude product.[1]

  • The product can be further purified by recrystallization if necessary.

  • Characterize the product using techniques such as NMR, IR, and mass spectrometry, and determine the melting point.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a remarkable range of biological activities, making them highly attractive for drug discovery.[8]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of numerous anticancer agents, most notably kinase inhibitors.[4] These compounds often function by competing with ATP for binding to the kinase domain of enzymes crucial for cell signaling and proliferation.[8]

Table 2: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives (IC₅₀ values in µM)

Compound IDR1R2R3H1299 (Lung Cancer)SHG-44 (Glioma)Reference(s)
1a HHPhenyl> 50> 50[8]
1b MethylHPhenyl25.331.6[8]
1c HH4-Chlorophenyl15.820.1[8]
1d -(CH₂)₄-H4-Methylbenzyl4.894.03[8]

Structure-Activity Relationship (SAR) insights from the table above indicate that substitutions on both the thiazole ring and the exocyclic amino group significantly influence cytotoxic activity. The constrained conformation in compound 1d appears particularly beneficial for potency.[8]

Antimicrobial Activity

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[9][10]

Table 3: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives (MIC values in µg/mL)

Compound IDTest OrganismMIC (µg/mL)Reference(s)
2d Mycobacterium tuberculosis H37Rv0.098[8]
NS-5 Bacillus subtilis<50[9]
NS-8 Escherichia coli<50[9]
121d Staphylococcus aureus2-128[10]
121d Escherichia coli2-128[10]

The data suggests that specific substitutions, such as the 3-chloro substitution on the benzoyl ring in compound 2d , are crucial for potent antimycobacterial activity.[8]

Anti-inflammatory and Other Activities

The 2-aminothiazole core is also found in compounds with anti-inflammatory, antiviral, anticonvulsant, and neuroprotective properties, highlighting the versatility of this scaffold.[2][8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[11] For instance, Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases.[4] The 2-aminothiazole moiety often acts as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.[8]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 2-Aminothiazole Derivative (e.g., Dasatinib) Inhibitor->Src Inhibits

Simplified Src Kinase Signaling Pathway and Inhibition by a 2-Aminothiazole Derivative.

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of 2-aminothiazole derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1299, SHG-44)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Aminothiazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of 2-aminothiazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Synthesis Hantzsch Synthesis of 2-Aminothiazole Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Kinase Kinase Inhibition Assay Characterization->Kinase DataAnalysis IC50 / MIC Determination & SAR Analysis Anticancer->DataAnalysis Antimicrobial->DataAnalysis Kinase->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->Synthesis Iterative Design

General Experimental Workflow for 2-Aminothiazole Derivative Discovery.

Conclusion

This compound and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in medicinal chemistry. This guide has provided a technical overview of this important heterocyclic compound, from its synthesis and properties to its biological applications and mechanisms of action. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing drug discovery in this promising area.

References

A Preliminary Investigation of 2-Amino-2-Thiazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into 2-amino-2-thiazoline derivatives, a class of heterocyclic compounds recognized for their broad spectrum of biological activities and therapeutic potential. The 2-aminothiazole scaffold is a key structural component in various clinically used drugs, making its derivatives a focal point in medicinal chemistry and drug discovery.[1][2][3] This document outlines common synthesis methodologies, key biological activities with supporting quantitative data, detailed experimental protocols, and visualizations of critical workflows and signaling pathways.

Synthesis of this compound Derivatives

The most classical and widely utilized method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[4][5] The versatility of this method allows for the introduction of various substituents on the thiazole ring, enabling the creation of diverse chemical libraries for biological screening.[4]

Other synthetic strategies include the reaction of thiourea with β-ethoxyacrylate derivatives to form 2-amino-thiazole-5-carboxylic acid phenylamides, and one-pot procedures using reagents like trichloroisocyanuric acid as a green halogen source.[6][7][8]

G Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow cluster_reactants Reactants A α-Haloketone (e.g., phenacyl bromide) C Condensation Reaction (Cyclocondensation) A->C I B Thiourea Derivative B->C II D This compound Core Structure C->D Forms E Purification (e.g., Column Chromatography) D->E F Characterization (IR, NMR, MS) E->F G Final Derivative F->G Verified Product G Figure 2: Biological Screening Workflow for Novel Derivatives A Synthesized 2-Aminothiazoline Library B Primary Screening A->B C Anticancer Assays (e.g., MTT) B->C D Antimicrobial Assays (e.g., MIC) B->D E Anti-inflammatory Assays (e.g., COX-2 Inhibition) B->E F Data Analysis (IC50 / MIC Determination) C->F D->F E->F G Identification of 'Hit' Compounds F->G H Lead Optimization (Structure-Activity Relationship) G->H G Figure 3: Simplified COX-2 Inhibition Pathway A Inflammatory Stimuli (e.g., LPS) B Cellular Activation (e.g., Macrophages) A->B Activates C COX-2 Enzyme Expression B->C Induces E Prostaglandin E2 (PGE2) Production C->E D Arachidonic Acid D->E Catalyzed by F Inflammation (Pain, Fever, Swelling) E->F Mediates I This compound Derivative (e.g., CX-35) I->C Inhibits

References

The 2-Amino-2-Thiazoline Ring: A Core Scaffold in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-2-thiazoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural and electronic properties confer a versatile reactivity profile, making it a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the reactivity of the this compound ring, including its synthesis, key reactions, and its role in the mechanism of action of various therapeutic agents.

Synthesis of the this compound Core

The most prevalent and versatile method for the synthesis of the 2-aminothiazole core, the aromatic counterpart of this compound, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. The same principle can be applied to synthesize the saturated this compound ring, typically starting from a 1,2-dihaloalkane and thiourea.

Hantzsch Thiazole Synthesis: A General Protocol

The Hantzsch synthesis provides a straightforward route to a wide variety of substituted 2-aminothiazoles.

Experimental Protocol:

Materials:

  • α-Bromoacetophenone (or other α-haloketone)

  • Thiourea (or N-substituted thiourea)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve the α-haloketone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add thiourea (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product often precipitates upon neutralization and can be collected by filtration.

  • If the product does not precipitate, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Hantzsch Synthesis:

The yield of the Hantzsch synthesis is influenced by the nature of the substituents on both the α-haloketone and the thiourea.

α-HaloketoneThiourea DerivativeProductYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole90[1]
2-Bromo-4'-methoxyacetophenoneThiourea2-Amino-4-(4-methoxyphenyl)thiazole85[1]
2-Bromo-4'-fluoroacetophenoneThiourea2-Amino-4-(4-fluorophenyl)thiazole88[1]
2-BromoacetophenoneN-Methylthiourea2-(Methylamino)-4-phenylthiazole75
2-BromoacetophenoneN-Phenylthiourea2-(Phenylamino)-4-phenylthiazole82

Note: Yields are representative and can vary based on specific reaction conditions.

Tautomerism and Reactivity

The this compound ring exists in equilibrium with its tautomeric form, 2-iminothiazolidine. This tautomerism plays a crucial role in its reactivity. Computational studies have shown that the amino tautomer is generally more stable than the imino tautomer.[2]

tautomerism cluster_amino This compound (more stable) cluster_imino 2-Iminothiazolidine amino amino imino imino amino->imino

Tautomeric equilibrium of the this compound ring.

The presence of two nitrogen atoms (endocyclic and exocyclic) and a sulfur atom makes the ring system nucleophilic. The reactivity towards electrophiles is a key aspect of its chemistry.

Reactions of the this compound Ring

Reactions with Electrophiles

The this compound ring readily reacts with a variety of electrophiles. The site of reaction (endocyclic vs. exocyclic nitrogen) is often dependent on the nature of the electrophile and the substitution pattern of the thiazoline ring.

Reaction with Isocyanates and Isothiocyanates:

Studies have shown that the reaction of this compound derivatives with isocyanates and isothiocyanates typically occurs at the endocyclic nitrogen atom in a regiospecific manner.[3] This leads to the formation of kinetically and thermodynamically favored adducts.

Experimental Protocol for Reaction with Phenyl Isothiocyanate:

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Acetonitrile

  • Triethylamine

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution.

  • Add phenyl isothiocyanate (1.0 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting adduct by column chromatography.

Derivatization of the Exocyclic Amino Group

The exocyclic amino group can be readily acylated or sulfonylated to generate a diverse library of derivatives.

Experimental Protocol for Acylation:

Materials:

  • 2-Amino-4-phenylthiazole

  • Acetyl chloride (or other acyl chloride)

  • Pyridine (or other non-nucleophilic base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-4-phenylthiazole (1.0 eq) in dry DCM in a flame-dried flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for Derivatization Reactions:

Derivatization TypeReagentSolventConditionsYield (%)
AcylationAcetyl chloridePyridineRoom Temp, 4h>90
AcylationBenzoyl chloridePyridineRoom Temp, 4h>90
SulfonylationBenzenesulfonyl chloridePyridine60 °C, 6h85
Sulfonylationp-Toluenesulfonyl chloridePyridine60 °C, 6h88
Ring-Opening Reactions

The this compound ring can undergo nucleophilic ring-opening reactions under certain conditions. For instance, reaction with strong nucleophiles can lead to cleavage of the C-S or C-N bonds. A notable example is the ring-opening of thiazoline-fused 2-pyridones with alkyl halides in the presence of a base, which proceeds via S-alkylation to generate N-alkenyl functionalized 2-pyridones.[4]

Experimental Protocol for Ring-Opening of a Thiazolino-2-pyridone:

Materials:

  • Thiazolino-2-pyridone derivative

  • Methyl iodide

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the thiazolino-2-pyridone (1.0 eq) in THF, add cesium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) to the suspension.

  • Heat the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the ring-opened product.

Role in Drug Development and Signaling Pathways

The 2-aminothiazole scaffold is a key component of numerous clinically approved drugs and investigational compounds. Its ability to interact with various biological targets, particularly protein kinases, has made it a cornerstone of modern drug design.

Inhibition of Kinase Signaling Pathways

Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases involved in cancer cell proliferation and survival.

BCR-ABL and SRC Kinase Inhibition:

Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and is a dual inhibitor of BCR-ABL and SRC family kinases.[5] It binds to the active conformation of the ABL kinase domain, blocking its catalytic activity and downstream signaling.[3]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Active Kinase) Substrate Substrate BCR_ABL->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Dasatinib inhibition of the BCR-ABL signaling pathway.

PI3K/AKT/mTOR Pathway Inhibition:

Alpelisib is another approved anticancer agent containing a 2-aminothiazole moiety. It selectively inhibits the p110α subunit of phosphoinositide 3-kinase (PI3Kα).[5] By blocking PI3Kα, alpelisib prevents the phosphorylation of AKT and the subsequent activation of the mTOR pathway, which is crucial for cell growth and proliferation. Alpelisib binds to the ATP-binding pocket of the PI3Kα kinase domain.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP2 PIP2 PI3K->PIP2 ATP PIP3 PIP3 PI3K->PIP3 Alpelisib Alpelisib Alpelisib->PI3K Inhibits AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Alpelisib inhibition of the PI3K/AKT/mTOR pathway.

p38 MAPK Pathway Inhibition:

Certain aminothiazole-based compounds have been designed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[7][8] These inhibitors typically bind to the ATP-binding site of the p38 MAPK, preventing its activation and the downstream phosphorylation of transcription factors involved in the production of pro-inflammatory cytokines.

MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS, UV) p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates Aminothiazole_Inhibitor Aminothiazole_Inhibitor Aminothiazole_Inhibitor->p38_MAPK Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription_Factors->Inflammatory_Cytokines Upregulates

Inhibition of the p38 MAPK pathway by aminothiazole derivatives.

Conclusion

The this compound ring and its aromatic counterpart, the 2-aminothiazole ring, represent a cornerstone of modern synthetic and medicinal chemistry. Their versatile reactivity, stemming from their unique electronic structure and tautomeric nature, allows for the generation of a vast chemical space of derivatives. The successful application of this scaffold in numerous approved drugs highlights its importance as a "privileged structure" in drug discovery. A thorough understanding of its synthesis, reactivity, and interactions with biological targets is crucial for the continued development of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists working with this remarkable heterocyclic system.

References

Spectroscopic Characterization of 2-Amino-2-thiazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-2-thiazoline, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for its identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

While a definitive peer-reviewed source detailing the ¹H NMR spectrum of the free base of this compound with explicit chemical shifts and coupling constants proved elusive in the conducted search, analysis of spectral data for closely related structures and general principles of NMR spectroscopy allow for a predicted spectrum. The protons on the saturated five-membered ring are expected to exhibit signals in the aliphatic region. Specifically, the two methylene groups (-CH₂-CH₂-) would likely appear as two triplets due to coupling with each other. The amine protons (-NH₂) would typically present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AtomChemical Shift (δ) in ppm
C=N167.9
CH₂-N55.4
CH₂-S29.5
Note: Data sourced from publicly available spectral databases. The specific solvent and instrument frequency can influence chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound hydrochloride reveals characteristic absorption bands. While a spectrum for the free base was not explicitly found with detailed peak assignments, the key vibrational modes are expected to be similar, with some shifts due to the absence of the hydrochloride.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3400-3200N-H stretchAmine (-NH₂)
~3100-3000C-H stretchAlkane (CH₂)
~1640C=N stretchImine
~1560N-H bendAmine (-NH₂)
~1450C-H bendAlkane (CH₂)
~1100C-N stretch
~700C-S stretch
Note: This is a generalized interpretation based on typical IR absorption regions and data for the hydrochloride salt.[1][2] The exact peak positions and intensities may vary.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment
102100[M]⁺ (Molecular Ion)
74Significant[M - C₂H₄]⁺
60Significant[CH₂=N-C=S]⁺
59Significant[HN=C=S]⁺
Note: Fragmentation patterns can be complex and may vary depending on the ionization method and instrument conditions.[3][4] The molecular ion peak is expected at an m/z of 102, corresponding to the molecular weight of this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

    • Insert the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

ATR-FTIR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

  • This compound sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean and dry.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Volatile solvent (if needed for sample introduction)

  • Capillary tube or direct insertion probe

Procedure:

  • Sample Introduction: Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or by injection into a gas chromatograph (GC-MS) for volatile solutions.[5]

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion and various fragment ions.[5]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

Workflow and Data Relationship

The following diagram illustrates the logical workflow of the spectroscopic characterization process.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure IR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight Final_Analysis Comprehensive Characterization Structure->Final_Analysis MolWeight->Final_Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

References

Tautomerism of 2-Amino-2-thiazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-thiazoline is a heterocyclic compound of significant interest, serving as a scaffold in numerous biologically active molecules. Its chemical behavior and biological activity are intrinsically linked to the phenomenon of prototropic tautomerism. This guide provides an in-depth technical analysis of the tautomeric equilibrium between the amino (this compound) and imino (2-imino-thiazolidine) forms. It summarizes quantitative thermodynamic data, details the experimental and computational methodologies used for characterization, and explores the factors influencing the tautomeric preference. This document is intended to be a comprehensive resource for researchers in medicinal chemistry, organic synthesis, and computational drug design.

Tautomeric Forms and Equilibria

The core of this compound's tautomerism lies in the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom. This results in a dynamic equilibrium between two primary tautomers: the amino form and the imino form. Furthermore, the imino tautomer can exist as two distinct geometrical isomers, (E) and (Z), due to the restricted rotation around the exocyclic carbon-nitrogen double bond.[1][2]

The predominant equilibrium is between the endocyclic C=N bond of the amino tautomer and the exocyclic C=N bond of the imino tautomer. Computational studies have been pivotal in elucidating the relative stabilities and geometries of these forms.[1]

Figure 1: Tautomeric equilibria of this compound.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides precise quantitative insights into the thermodynamic stability of the tautomers. Studies consistently show that in the gas phase, the amino tautomer is more stable than the imino tautomer.[1] The iminozation free energies are generally found to be in the range of 5–14 kJ/mol.[1]

The tables below summarize the calculated thermodynamic data for the tautomeric and isomeric equilibria based on DFT calculations at the B3LYP/6-311+G(d,p) level.

Table 1: Thermodynamic Data for Amino-Imino Tautomerism (Gas Phase)

ReactionΔH (kJ/mol)ΔS (J/K·mol)ΔG (kJ/mol)KT (at 298.15 K)Predominant Form
Imino → Amino-8.445.52-10.0658.8Amino

Data sourced from Remko et al. (2001).[1]

Within the imino form, the (Z)-isomer is energetically favored over the (E)-isomer, likely due to steric factors and potential intramolecular interactions.[2]

Table 2: Thermodynamic Data for (E/Z)-Isomerism of 2-Iminothiazolidine (Gas Phase)

ReactionΔG (kJ/mol)Predominant Isomer
(E) → (Z)-12.5(Z)-Isomer

Data sourced from Remko et al. (2001).[2]

Factors Influencing Tautomeric Equilibrium

While the amino form is favored in the gas phase, the tautomeric equilibrium can be significantly influenced by environmental factors.

  • Solvent Effects: Solvation can cause a notable shift in the tautomeric preference. Computational studies using the Self-Consistent Reaction Field (SCRF) formalism indicate that solvation tends to shift the equilibrium towards the more polar imino species.[1] This is a critical consideration in drug development, as the physiological environment is aqueous. The catalytic effect of water molecules can also significantly lower the energy barrier for proton transfer between tautomers.[3][4][5]

  • Substituent Effects: Although less studied for the parent this compound, substituents on the ring or the exocyclic nitrogen can alter the electronic properties and steric environment, thereby influencing the relative stabilities of the tautomers.

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is required for a comprehensive understanding of the tautomeric system.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To identify the predominant tautomer in solution and determine the equilibrium constant if the exchange rate is slow on the NMR timescale.[6][7]

    • Methodology:

      • Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects.

      • Acquire ¹H and ¹³C NMR spectra at a constant temperature.

      • Analysis: In cases of slow exchange, distinct sets of signals will be observed for each tautomer. The equilibrium constant (KT) is determined by the ratio of the integrated signal intensities corresponding to unique protons or carbons of each form.[8] In cases of fast exchange, only a single, averaged set of signals is observed, indicating a low energy barrier for interconversion.[9]

      • Variable temperature (VT) NMR can be employed to study the dynamics of the equilibrium.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Objective: To study the tautomeric equilibrium, particularly the influence of solvent polarity.[10][11]

    • Methodology:

      • Prepare a series of dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

      • Record the absorption spectrum for each solution over a range of ~200-400 nm.

      • Analysis: The amino and imino tautomers are expected to have different chromophores and thus different absorption maxima (λmax). A shift in λmax with solvent polarity indicates a change in the tautomeric equilibrium. The presence of an isosbestic point when spectra from mixed-solvent systems are overlaid provides strong evidence for a two-component equilibrium.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify characteristic functional groups of each tautomer, particularly in the solid state.

    • Methodology:

      • Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for the solid compound.

      • Acquire the IR spectrum, typically in the 4000-400 cm⁻¹ range.

      • Analysis: Look for characteristic vibrational bands. The amino form will exhibit N-H stretching vibrations, while the imino form will show a distinct C=N stretching vibration at a different wavenumber.[14]

Computational Workflow

Computational modeling is essential for obtaining thermodynamic and structural data that can be difficult to measure experimentally.

Workflow start Define Tautomeric Structures (Amino, Imino-E, Imino-Z) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation Apply Solvation Model (e.g., PCM, SCRF) geom_opt->solvation Solution Phase verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min thermo Calculate Thermodynamic Properties (ΔH, ΔG, ΔS) verify_min->thermo Gas Phase analysis Analyze Relative Stabilities & Calculate K_T thermo->analysis solv_energy Calculate Solvated Energies solvation->solv_energy solv_energy->analysis

Figure 2: A typical computational workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with a clear preference for the amino form in the gas phase. However, this equilibrium is sensitive to the surrounding environment, with polar solvents capable of shifting the balance towards the imino form. A thorough understanding of this dynamic equilibrium, achieved through a combination of advanced spectroscopic techniques and high-level computational modeling, is crucial for the rational design and development of novel therapeutics based on this important heterocyclic scaffold. The quantitative data and methodologies presented in this guide serve as a foundational resource for scientists engaged in this field.

References

The Expanding Therapeutic Potential of Novel 2-Amino-2-Thiazoline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-2-thiazoline scaffold, a prominent heterocyclic structure, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the current research, focusing on the antimicrobial, anticancer, and enzyme-inhibiting properties of novel derivatives. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated notable efficacy against a range of microbial pathogens, including multidrug-resistant (MDR) strains. The data presented below summarizes the minimum inhibitory concentrations (MICs) of these compounds against various bacteria and fungi.

Quantitative Antimicrobial Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compoundMDR Staphylococcus aureus32[1][2]
2-acetyl-2-thiazolineMDR Staphylococcus aureus32[1][2]
2-thiazoline-2-thiolMDR Staphylococcus aureus64[1][2]
Schiff Base Derivative 2aStaphylococcus epidermidis250
Schiff Base Derivative 2bPseudomonas aeruginosa375
Schiff Base Derivative 2dStaphylococcus aureus250
Schiff Base Derivative 2gEscherichia coli375
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[3][4][5][6][7]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacterial testing.

  • Microplates: Sterile 96-well microtiter plates are required.

  • Inoculum: A bacterial suspension is prepared from a fresh culture (18-24 hours) and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

  • Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth.

2. Assay Procedure:

  • 100 µL of sterile broth is added to all wells of the microtiter plate.

  • 100 µL of the test compound at 2x the highest desired concentration is added to the first column of wells.

  • Serial twofold dilutions are performed by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the series.

  • 100 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 200 µL and bringing the test compounds to their final concentrations.

  • A positive control (inoculum without compound) and a negative control (broth only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

3. Data Analysis:

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Culture Media dispense_media Dispense Media to 96-well Plate prep_media->dispense_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate with Bacteria prep_inoculum->add_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions to Plate prep_compounds->add_compounds dispense_media->add_compounds add_compounds->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_plate Visually Inspect and/or Read OD600 incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC determination.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting cancer cell growth.

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 20H1299 (Lung Carcinoma)4.89[8]
Compound 20SHG-44 (Glioma)4.03[8]
Compound 21K563 (Leukemia)16.3[8]
Compound 28A549 (Lung Carcinoma)8.64[8]
Compound 28HeLa (Cervical Cancer)6.05[8]
Compound 28HT29 (Colon Carcinoma)0.63[8]
Compound 46bA549 (Lung Carcinoma)0.16[8]
Compound 46bHepG2 (Hepatocellular Carcinoma)0.13[8]
2-aminothiazole-flavonoid hybrid 2U87 (Glioblastoma)1.4[9]
2-aminothiazole-flavonoid hybrid 14U87 (Glioblastoma)1.1[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

1. Cell Seeding:

  • Cancer cells are harvested during their logarithmic growth phase.

  • A cell suspension is prepared, and the cell density is determined using a hemocytometer.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[11]

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the stock solution are made in complete culture medium to achieve the desired final concentrations.

  • The medium from the seeded cells is removed, and 100 µL of the medium containing the various compound concentrations is added to the respective wells.

  • Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Addition and Formazan Solubilization:

  • Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[11]

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[11]

  • The plate is gently agitated on an orbital shaker to ensure complete dissolution.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

Experimental Workflow: Anticancer IC50 Determination

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Culture and Harvest Cancer Cells seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate add_compounds Add Compounds to Cells seed_plate->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT-based IC50 determination.

Enzyme Inhibition

The this compound scaffold has proven to be a versatile framework for the design of potent enzyme inhibitors targeting key proteins involved in various diseases, particularly cancer.

Quantitative Enzyme Inhibition Data
Compound/DerivativeTarget EnzymeInhibition MetricValue (µM)Reference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Ki0.008[14]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)Ki0.124[14]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Ki0.129[14]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Ki0.083[14]
KY-05009 (aminothiazole derivative)TNIKIC500.009[8]
Compound 37CDK2IC500.0378
Compound 38CDK2IC500.0217
2-aminobenzothiazole derivative 19VEGFR-2IC500.5
Thiazole-containing hydroxamate 15aHDAC1IC50Value not specified
Thiazole-containing hydroxamate 15dHDAC1IC50Value not specified
Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.[15][16][17][18]

1. Reagent Preparation:

  • Buffer: Prepare a buffer solution that provides the optimal pH for the target enzyme's activity.

  • Enzyme: Dilute the purified enzyme to a concentration that yields a linear reaction rate over the desired time course.

  • Substrate: Prepare the enzyme's substrate at a concentration relevant to its Km value (often at or near Km).

  • Inhibitor: Prepare a stock solution of the this compound derivative in a suitable solvent and create a series of dilutions.

2. Assay Procedure:

  • In a microplate or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor.

  • Allow the enzyme and inhibitor to pre-incubate for a set period to allow for binding.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The specific wavelength will depend on the substrate and product.

  • Include controls for no inhibitor (100% activity) and no enzyme (background).

3. Data Analysis:

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

  • Further kinetic studies can be performed by varying the substrate concentration to determine the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki).[15][17][18]

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer pre_incubate Pre-incubate Enzyme and Inhibitor prep_buffer->pre_incubate prep_enzyme Dilute Enzyme prep_enzyme->pre_incubate prep_substrate Prepare Substrate start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubate pre_incubate->start_reaction monitor_reaction Monitor Reaction (e.g., Absorbance) start_reaction->monitor_reaction calculate_rates Calculate Initial Reaction Rates monitor_reaction->calculate_rates determine_ic50_ki Determine IC50 and/or Ki calculate_rates->determine_ic50_ki

Caption: Workflow for a typical enzyme inhibition assay.

Signaling Pathways Targeted by this compound Derivatives

The anticancer activity of many this compound derivatives stems from their ability to inhibit key enzymes in critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Wnt Signaling Pathway Inhibition via TNIK

The Wnt signaling pathway is crucial for cell proliferation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[1] Traf2- and NCK-Interacting Kinase (TNIK) is a key regulator of this pathway.[1][19][20] this compound-based inhibitors of TNIK can block the phosphorylation of T-cell factor 4 (TCF4), preventing the transcription of Wnt target genes and thereby inhibiting cancer cell growth.[1][21][22]

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin | GSK3b GSK3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin Degradation TCF4 TCF4 Beta_Catenin->TCF4 Transcription Wnt Target Gene Transcription TCF4->Transcription TNIK TNIK TNIK->TCF4 Phosphorylation Inhibitor This compound Inhibitor Inhibitor->TNIK | Proliferation Cell Proliferation Transcription->Proliferation

Caption: Inhibition of Wnt signaling by a TNIK inhibitor.

Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[14][23][24][25][26] It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[23][24] Dual inhibitors targeting both Bcr-Abl and other key enzymes like histone deacetylases (HDACs) represent a promising therapeutic strategy.

G Bcr_Abl Bcr-Abl Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Nucleus->Proliferation Inhibitor This compound Bcr-Abl/HDAC Dual Inhibitor Inhibitor->Bcr_Abl |

Caption: Bcr-Abl signaling pathway and point of inhibition.

VEGF/VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][8][27][28] Inhibition of VEGFR-2 kinase activity by this compound derivatives can block downstream signaling cascades, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, thereby preventing endothelial cell proliferation and migration.[2][27]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf Survival Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Migration ERK->Proliferation Inhibitor This compound VEGFR-2 Inhibitor Inhibitor->VEGFR2 | G CyclinD_CDK4_6 Cyclin D CDK4/6 Rb Rb CyclinD_CDK4_6->Rb P E2F E2F Rb->E2F | CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Inhibitor This compound CDK2 Inhibitor Inhibitor->CDK2 | G HAT HAT Acetyl_Group Acetyl Group HAT->Acetyl_Group HDAC HDAC Histone Histone Tail (Lysine) HDAC->Histone Deacetylation Chromatin_Closed Closed Chromatin (Transcription OFF) HDAC->Chromatin_Closed Chromatin_Open Open Chromatin (Transcription ON) Histone->Chromatin_Open Acetyl_Group->Histone Acetylation Chromatin_Open->HDAC Inhibitor This compound HDAC Inhibitor Inhibitor->HDAC | G Ketone Starting Ketone Halogenation α-Halogenation (e.g., with Br2) Ketone->Halogenation Alpha_Halo_Ketone α-Haloketone Halogenation->Alpha_Halo_Ketone Condensation Condensation & Cyclization (Reflux) Alpha_Halo_Ketone->Condensation Thiourea Thiourea Derivative Thiourea->Condensation Thiazoline_Core This compound Scaffold Condensation->Thiazoline_Core Purification Purification (e.g., Recrystallization) Thiazoline_Core->Purification Final_Product Purified Product Purification->Final_Product

References

Methodological & Application

The Versatility of 2-Amino-2-Thiazoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-2-thiazoline scaffold and its tautomeric form, 2-aminothiazole, represent a privileged structural motif in medicinal chemistry. This core is a cornerstone in the development of a wide array of therapeutic agents due to its ability to interact with various biological targets. Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][2][3] This document provides a detailed overview of the practical applications of this compound derivatives, complete with experimental protocols and quantitative data to facilitate further research and drug development.

Application Notes

This compound serves as a versatile building block for the synthesis of diverse and complex molecules.[4] Its derivatives are found in numerous clinically approved drugs, such as the kinase inhibitor Dasatinib and the cephalosporin antibiotic Cefdinir, highlighting the significance of this scaffold in pharmaceutical research.[5][6] The wide range of biological activities stems from the ability of the 2-aminothiazole core to act as a bioisostere for other functional groups and to form key hydrogen bonds and other non-covalent interactions within the active sites of enzymes and receptors.[7]

Anticancer Activity

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents.[5] They have been shown to target a variety of signaling pathways implicated in cancer progression, including protein kinases, tubulin polymerization, and apoptosis-regulating proteins.[8] For instance, Dasatinib and its analogues are potent inhibitors of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[1][9] Other derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, such as breast, lung, colon, and leukemia.[8][10]

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminothiazole derivatives is well-documented.[1] These compounds can modulate the inflammatory response by inhibiting key enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which are involved in the biosynthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins.[3][11] Preclinical studies using models like the carrageenan-induced rat paw edema have demonstrated the in vivo efficacy of these compounds in reducing inflammation.[3][12]

Antibacterial and Antifungal Activity

The 2-aminothiazole nucleus is a key component of many antimicrobial agents.[1][13] These compounds exhibit activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13][14] Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The Kirby-Bauer disk diffusion method is a standard in vitro assay to evaluate the antimicrobial efficacy of these compounds.[15][16]

Data Presentation

The following tables summarize the quantitative biological data for representative this compound/2-aminothiazole derivatives.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Dasatinib analogue (3j)K562 (Leukemia)0.000125[1]
Dasatinib-L-arginine conjugate (7)Panc-1 (Pancreatic)2.06[2]
2-Arylamino-4-(3'-indolyl)thiazole (17b)MCF-7 (Breast)1.86[17]
Aminothiazole-paeonol derivative (13c)AGS (Gastric Adenocarcinoma)4.0[4]
Aminothiazole-paeonol derivative (13c)HT-29 (Colorectal Adenocarcinoma)4.4[4]
2-Amino-4-arylthiazole analogue (20)H1299 (Lung)4.89[8]
2-Amino-4-arylthiazole analogue (20)SHG-44 (Glioma)4.03[8]
Thiazole derivative (9)HeLa (Cervical)19.5[10]

Table 2: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

CompoundAssayInhibition (%)DoseReference
Ellagic Acid (for comparison)Carrageenan-induced paw edema~50%8.41 mg/kg[3]
Indomethacin (Standard Drug)Carrageenan-induced paw edemaSignificant inhibition5 mg/kg[3]
2-amino thiazole derivativeCarrageenan induced rat paw oedemaMost potent in seriesNot specified[1]

Table 3: Antibacterial Activity of 2-Aminothiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Concentration (µg/ml)Reference
Novel 2-aminothiazole derivativeBacillus subtilis15100[14]
Novel 2-aminothiazole derivativeEscherichia coli12100[14]
Hantzsch thiazole derivative (4a)Escherichia coli16Not specified[18]
Hantzsch thiazole derivative (4b)Staphylococcus aureus18Not specified[18]

Mandatory Visualizations

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 SN2 Attack thiourea Thiourea/Thioamide thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound Derivative intermediate2->product Dehydration G cluster_workflow Experimental Workflow for Biological Evaluation synthesis Synthesis of 2-Aminothiazoline Derivatives primary_screening Primary Screening (e.g., MTT, Disk Diffusion) synthesis->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Kinase Inhibition, In vivo models) hit_identification->secondary_assays Potent Hits lead_optimization Lead Optimization secondary_assays->lead_optimization preclinical_studies Preclinical Studies lead_optimization->preclinical_studies G cluster_pathway Kinase Inhibition Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) kinase_domain Kinase Domain receptor->kinase_domain growth_factor Growth Factor growth_factor->receptor atp ATP atp->kinase_domain substrate Substrate Protein kinase_domain->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream_signaling Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream_signaling inhibitor 2-Aminothiazoline Inhibitor (e.g., Dasatinib) inhibitor->kinase_domain

References

Application Notes and Protocols: 2-Amino-2-thiazoline as a Precursor for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-thiazoline and its resulting derivatives, primarily 2-aminothiazoles, represent a "privileged scaffold" in medicinal chemistry. This core structure is present in a variety of clinically approved drugs and is a focal point in the discovery of new therapeutic agents. The versatility of the 2-aminothiazole ring system allows for substitutions at various positions, leading to a broad spectrum of biological activities. Derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This document provides detailed protocols for the synthesis of 2-aminothiazole derivatives from this compound (via its tautomeric form, thiourea, in the Hantzsch synthesis) and for the evaluation of their biological activities, alongside quantitative data and visualization of a key signaling pathway.

Data Presentation: Biological Activities of 2-Aminothiazole Derivatives

The following tables summarize the quantitative biological data for representative 2-aminothiazole derivatives.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDStructureTarget Cancer Cell LineIC50 (µM)Reference
1 2-amino-thiazole-5-carboxylic acid phenylamide derivativeK562 (Leukemia)16.3[3]
2 2-(alky1amido) thiazole analogueL12104-8[3]
3 2-(arylamido) thiazole analogueL12100.2-1[3]
4 Analogue with 4,5-butylidene and benzylic amine substitutionsH1299 (Lung Cancer)4.89[3]
5 Analogue with 4,5-butylidene and benzylic amine substitutionsSHG-44 (Glioma)4.03[3]
S3c Amino acid conjugate of aminothiazoleA2780 (Ovarian Cancer)15.57[4]
S3c Amino acid conjugate of aminothiazoleA2780CISR (Cisplatin-resistant Ovarian Cancer)11.52[4]

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDStructureTarget MicroorganismMIC (µg/mL)Reference
N-oxazolyl- and N-thiazolylcarboxamides Substituted N-thiazolylcarboxamides of pyridinecarboxylic acidsMycobacterium tuberculosis H37Ra3.13[5]
Thiazole Derivative 1 (Structure not specified)Bacillus subtilis50[6]
Thiazole Derivative 2 (Structure not specified)Escherichia coli>100[6]
Thiazole Derivative 3 (Structure not specified)Candida albicans100[6]
Thiazole Derivative 4 (Structure not specified)Aspergillus niger>100[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a general one-pot method for the synthesis of 2-aminothiazole derivatives.[7][8]

Materials:

  • Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol)

  • Copper(II) bromide (CuBr2) (2.0 mmol)

  • Thiourea or N-substituted thiourea (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Ethyl acetate (EtOAc) (15 mL)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • α-Bromination: To a solution of the aromatic methyl ketone (1.0 mmol) in ethyl acetate (15 mL) in a round-bottom flask, add copper(II) bromide (2.0 mmol).

  • Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the disappearance of the starting material by TLC.

  • Cyclization: After the formation of the α-bromo ketone is complete (as indicated by TLC), add thiourea (or N-substituted thiourea) (1.2 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

  • Continue to reflux the mixture for an additional 4-8 hours. Monitor the formation of the 2-aminothiazole product by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize the acid formed during the reaction.

  • Isolation: The crude 2-aminothiazole derivative will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product and characterize it by NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized 2-aminothiazole derivatives on a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10]

Materials:

  • Cancer cell line of interest (e.g., K562, A2780)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution (for adherent cells)

  • Synthesized 2-aminothiazole compounds dissolved in DMSO (stock solution, e.g., 10 mM)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microtiter plates

Equipment:

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microplate reader (absorbance at 570 nm)

  • Multichannel pipette

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest a sub-confluent culture using trypsin-EDTA, resuspend in fresh medium, and perform a cell count.

    • For suspension cells, directly count the cells from the culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and resume exponential growth.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole compounds in a separate 96-well plate using cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compounds to the respective wells. For suspension cells, add the compounds directly.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized 2-aminothiazole derivatives against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized 2-aminothiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

  • Sterile saline (0.85% NaCl)

Equipment:

  • Incubator (35-37°C)

  • Microplate reader (optional, for turbidity measurement)

  • Vortex mixer

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the stock solution of the test compound at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation of Microtiter Plate:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Aminothiazole Derivatives cluster_bioassay Biological Evaluation start_synthesis Start: Aromatic Ketone + Thiourea bromination α-Bromination (CuBr2, Reflux) start_synthesis->bromination cyclization Cyclization (K2CO3, Reflux) bromination->cyclization workup Work-up & Isolation (NaHCO3, Filtration) cyclization->workup purification Purification (Recrystallization) workup->purification product Pure 2-Aminothiazole Derivative purification->product product_node Pure 2-Aminothiazole Derivative anticancer Anticancer Assay (MTT) product_node->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) product_node->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic

Caption: Experimental workflow for synthesis and biological evaluation.

TNIK_signaling_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled TNIK TNIK Frizzled->TNIK activates TNIK_inhibitor 2-Aminothiazole TNIK Inhibitor TNIK_inhibitor->TNIK inhibits TCF_beta_catenin TCF/β-catenin Complex TNIK->TCF_beta_catenin phosphorylates TCF4 Gene_transcription Target Gene Transcription TCF_beta_catenin->Gene_transcription activates Proliferation Cancer Cell Proliferation Gene_transcription->Proliferation

Caption: Simplified TNIK signaling pathway in cancer.

References

Application Notes and Protocols for the Synthesis of 2-Amino-2-Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized as a cornerstone for the development of a wide array of therapeutic agents.[1][2] This heterocyclic motif is present in numerous clinically approved drugs and is extensively explored for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile for various therapeutic targets.[1][5] These derivatives are of significant interest in drug discovery, particularly in the development of novel kinase inhibitors and other targeted therapies.[3][6]

This document provides detailed experimental protocols for the synthesis of 2-amino-2-thiazoline derivatives, primarily through the Hantzsch thiazole synthesis, a classical and widely utilized method involving the condensation of an α-haloketone with a thiourea derivative.[7]

General Synthesis Scheme: Hantzsch Thiazole Synthesis

The most common method for synthesizing 2-aminothiazole derivatives is the Hantzsch reaction.[7] This reaction involves a cyclocondensation between an α-haloketone and a substituted thiourea. The general scheme is illustrated below.

Caption: General reaction scheme for Hantzsch thiazole synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound derivatives.

Protocol 1: General Synthesis of 4-Aryl-2-aminothiazole Derivatives

This protocol is a generalized procedure based on the condensation of substituted 2-bromoacetophenones with thiourea.

Materials and Reagents:

  • Substituted 2-bromoacetophenone (1.0 eq)

  • Substituted thiourea (1.0-1.5 eq)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Triethylamine (Et3N) (if starting with a hydrobromide salt)

  • Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-bromoacetophenone (1.0 eq) in ethanol.[7][8]

  • Addition of Thiourea: Add the appropriately substituted thiourea (1.02 eq) to the solution.[8]

  • Heating: Stir the reaction mixture and heat it to 70°C or reflux.[7][8]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[8]

  • Precipitation and Filtration: After completion, cool the mixture to room temperature. A precipitate often forms, which can be collected by vacuum filtration and washed with a cold solvent like acetone or ethanol.[8]

  • Workup (if no precipitate forms): If no solid precipitates, pour the reaction mixture into ice-cold water.[7] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[8]

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]

  • Purification: Purify the resulting crude residue by column chromatography on silica gel.[7][8] The appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) should be determined by TLC analysis.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7][9]

Protocol 2: Specific Example - Synthesis of 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine[9]

Materials and Reagents:

  • 1-(pyridin-3-yl)thiourea (0.2 g, 1.3 mmol)

  • 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (0.55 g, 1.95 mmol)

  • Triethylamine (0.53 mL, 3.9 mmol)

  • Dimethylformamide (DMF) (6 mL)

  • Ethyl Acetate (EtOAc)

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel (100-200 mesh)

  • Methanol (CH3OH)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of 1-(pyridin-3-yl)thiourea (0.2 g, 1.3 mmol) in DMF (6 mL), add 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (0.55 g, 1.95 mmol) and triethylamine (0.53 mL, 3.9 mmol) successively.[8]

  • Heat the reaction mixture at 70°C for 2 hours.[8]

  • Monitor the reaction completion using TLC.[8]

  • Once complete, dilute the reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL).[8]

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.[8]

  • Purify the resulting residue by column chromatography on silica gel, eluting with 2.5% CH3OH in CH2Cl2 to yield the desired product.[8]

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of representative this compound derivatives.

Compound IDα-HaloketoneThiourea DerivativeSolventTemp (°C)Time (h)Yield (%)Reference
20 2-bromo-1-(pyridin-2-yl)ethan-1-one HBr1-(pyridin-3-yl)thioureaDMF702N/A[8]
25 2-bromo-1-(pyridin-2-yl)ethan-1-one HBr1-(naphthalen-1-yl)thioureaDMF702N/A[8]
6f 2-bromo-(3-trifluoromethyl)phenylethanoneN-methyl-2-fluorobenzamide derived thioureaEthanolReflux0.569[7]
6k 2-bromo-(3-trifluoromethyl)phenylethanoneN-methyl-3-(trifluoromethyl)benzamide derived thioureaEthanolReflux0.572[7]

Note: Yields are often not explicitly stated in all general procedures but are provided for specific examples when available.

Visualizations

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound derivatives.

G start Start reactants Mix α-Haloketone and Thiourea in Solvent start->reactants heat Heat Reaction Mixture (e.g., 70°C or Reflux) reactants->heat monitor Monitor by TLC heat->monitor workup Reaction Workup: Cool, Precipitate/Extract monitor->workup filter_extract Filter Solid or Extract with Organic Solvent workup->filter_extract purify Purify by Column Chromatography filter_extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis and purification.

Potential Biological Target: PI3K/AKT/mTOR Signaling Pathway

2-Aminothiazole derivatives are found in clinically approved anticancer drugs like Alpelisib, which targets the PI3K/AKT/mTOR pathway.[10] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor 2-Aminothiazole Inhibitor (e.g., Alpelisib) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Safety Precautions

  • General Handling: All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagent Hazards:

    • α-Haloketones: These are lachrymators and are corrosive. Avoid inhalation and contact with skin and eyes.

    • Solvents: Organic solvents like DMF, ethanol, and ethyl acetate are flammable. Keep away from ignition sources. DMF is a potential reproductive toxin.

    • Thiourea Derivatives: Can be toxic if ingested or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Disclaimer: This document is intended for research and informational purposes only. Researchers should consult the relevant Safety Data Sheets (SDS) for all chemicals used and adhere to all institutional safety guidelines.

References

Application Notes and Protocols: 2-Amino-2-thiazoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-thiazoline is a valuable heterocyclic building block in organic synthesis, primarily serving as a precursor to a wide array of biologically active 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure found in numerous pharmaceuticals, agrochemicals, and materials. Its prevalence in medicinal chemistry is notable, with applications as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of diverse molecular architectures.

Key Applications of this compound

This compound is a versatile synthon for the construction of various heterocyclic systems. Its key applications include:

  • Synthesis of Substituted 2-Aminothiazoles: It is a fundamental component in the renowned Hantzsch thiazole synthesis and its variations, reacting with α-haloketones to yield a diverse range of substituted 2-aminothiazoles.

  • Precursor to Bioactive Molecules: The derivatives of this compound are integral to the structure of numerous therapeutic agents. For example, the 2-aminothiazole core is present in drugs such as the kinase inhibitor Dasatinib.

  • Multicomponent Reactions: It participates in one-pot multicomponent reactions to afford complex molecular scaffolds, offering an efficient route to novel compound libraries.

  • Derivatization of the Amino Group: The exocyclic amino group can be readily functionalized through acylation, sulfonylation, and urea formation, allowing for the fine-tuning of physicochemical and pharmacological properties.

Data Presentation: Synthesis of 2-Aminothiazole Derivatives

The following table summarizes the synthesis of various 2-aminothiazole derivatives, often proceeding through intermediates conceptually derived from this compound (e.g., thiourea in Hantzsch synthesis).

Entryα-Haloketone/ElectrophileThioamide/Thiourea SourceProductYield (%)Reference
12-Bromo-1-(3-trifluoromethyl)phenylethanoneN-MethylthioureaN-methyl-4-(3-trifluoromethyl)phenyl)thiazol-2-amine61.62
22-Bromo-1-phenylethanoneThiourea4-Phenylthiazol-2-amineNot Specified[1]
3Cyclohexanone (with I2)Thiourea4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amineNot Specified[2]
4Acetyl chloride2-AminothiazoleN-(thiazol-2-yl)acetamideSolid product obtained[3]
5Benzenesulfonyl chloride2-AminothiazoleN-(thiazol-2-yl)benzenesulfonamide80[3]
6Benzaldehyde2-Aminothiazole(E)-N-benzylidenethiazol-2-amineNot Specified[3]
7Phenyl isocyanate2-amino-4-(2-pyridyl)thiazole1-phenyl-3-(4-(pyridin-2-yl)thiazol-2-yl)ureaNot Specified[2]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Aminothiazole Derivatives

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives by the condensation of an α-haloketone with a thiourea derivative, which is a tautomer of this compound.[1]

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Substituted thiourea (1.0 eq)

  • Ethanol

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve the substituted α-bromoacetophenone in ethanol in a round-bottom flask.

  • Slowly add the substituted thiourea to the solution at room temperature.

  • Reflux the reaction mixture for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the solid from ethanol to yield the pure 2-aminothiazole derivative.

Protocol 2: Derivatization of the 2-Amino Group - Sulfonylation

This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide from 2-aminothiazole.[3]

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Benzenesulfonyl chloride (1.0 eq)

  • Sodium acetate

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 2-aminothiazole and sodium acetate in water in a round-bottom flask.

  • Add benzenesulfonyl chloride to the mixture.

  • Heat the reaction mixture to 80-85 °C and stir continuously for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield N-(thiazol-2-yl)benzenesulfonamide.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thiazoline This compound (or tautomer Thiourea) Condensation Condensation (e.g., in Ethanol) Thiazoline->Condensation Haloketone α-Haloketone Haloketone->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted 2-Aminothiazole Dehydration->Product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Derivatization of 2-Aminothiazole

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Products Start 2-Aminothiazole Acylation Acylation (e.g., Acetyl chloride) Start->Acylation Sulfonylation Sulfonylation (e.g., Benzenesulfonyl chloride) Start->Sulfonylation Urea_Formation Urea Formation (e.g., Phenyl isocyanate) Start->Urea_Formation Acyl_Product N-Acyl-2-aminothiazole Acylation->Acyl_Product Sulfonyl_Product N-Sulfonyl-2-aminothiazole Sulfonylation->Sulfonyl_Product Urea_Product N,N'-Disubstituted Urea Urea_Formation->Urea_Product

Caption: Common derivatization reactions of the 2-amino group of thiazole.

Simplified Signaling Pathway Inhibition by a 2-Aminothiazole Derivative (Dasatinib)

Signaling_Pathway BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., Proliferation, Survival) BCR_ABL->Downstream SRC SRC Family Kinases SRC->Downstream Dasatinib Dasatinib (2-Aminothiazole derivative) Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Inhibition of BCR-ABL and SRC kinases by Dasatinib.

References

Application of 2-Amino-2-Thiazoline in the Synthesis of Corrosion Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of corrosion inhibitors derived from 2-amino-2-thiazoline and its structural analogs, namely 2-aminothiazoles. It includes step-by-step methodologies for the synthesis of representative inhibitors and their evaluation as corrosion mitigation agents for mild steel in acidic environments. The protocols are designed to be readily implemented in a standard laboratory setting.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to protect metallic surfaces from aggressive environments. Thiazole derivatives, particularly those bearing an amino group, have emerged as a promising class of corrosion inhibitors. The presence of nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amino group, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

This application note focuses on the synthesis of 2-aminothiazole derivatives, which are close structural analogs of this compound, and their application as corrosion inhibitors. The Hantzsch thiazole synthesis, a classic and versatile method, is highlighted for its efficiency in producing these compounds.

Synthesis of 2-Aminothiazole-Based Corrosion Inhibitors

A common and effective method for synthesizing 2-aminothiazole derivatives is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thiourea. For a more streamlined and efficient process, a one-pot synthesis can be employed where the α-haloketone is generated in situ from the corresponding ketone.

Protocol 1: One-Pot Synthesis of 4-Phenyl-2-aminothiazole

This protocol describes a one-pot synthesis of 4-phenyl-2-aminothiazole from acetophenone and thiourea using copper(II) bromide as a brominating agent.

Materials:

  • Acetophenone

  • Thiourea

  • Copper(II) bromide (CuBr₂)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add acetophenone (1 mmol), thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol).

  • Add ethanol (10 mL) to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically a few hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous NaHCO₃ solution to neutralize the acid formed during the reaction.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Dry the solid product under vacuum to obtain 4-phenyl-2-aminothiazole.

Protocol 2: Synthesis of 2-Amino-4-(p-tolyl)thiazole

This protocol details the synthesis of 2-amino-4-(p-tolyl)thiazole from 2-bromo-1-(p-tolyl)ethanone and thiourea.[1]

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone

  • Thiourea

  • 95% Ethanol (EtOH)

  • Water

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(p-tolyl)ethanone (23.5 mmol) and thiourea (25.9 mmol) in 95% ethanol (33.5 mL).[1]

  • Heat the mixture at reflux for 60 minutes.[1]

  • Concentrate the solution using a rotary evaporator.[1]

  • Add water (50 mL) and saturated aqueous Na₂CO₃ solution (1.0 mL) to the concentrated mixture.[1]

  • Collect the resulting precipitate by filtration.[1]

  • Wash the solid with hot water.[1]

  • Dry the solids under vacuum to yield 4-(p-tolyl)thiazol-2-amine as a white solid. A yield of 99% has been reported for this procedure.[1]

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized 2-aminothiazole derivatives as corrosion inhibitors can be evaluated using various standard techniques. The following protocols are for testing on mild steel in a 1 M hydrochloric acid (HCl) solution, a common aggressive medium for such studies.

Protocol 3: Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

Materials:

  • Mild steel coupons of known dimensions

  • 1 M HCl solution

  • Synthesized inhibitor (e.g., 4-phenyl-2-aminothiazole)

  • Acetone

  • Distilled water

  • Abrasive paper (various grits)

Equipment:

  • Analytical balance (accurate to 0.1 mg)

  • Beakers

  • Desiccator

  • Water bath or thermostat

Procedure:

  • Mechanically polish the mild steel coupons with abrasive papers of different grits, wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with various concentrations of the synthesized inhibitor.

  • Maintain the beakers at a constant temperature (e.g., 303 K) in a water bath for a specified immersion period (e.g., 5 hours).

  • After the immersion period, remove the coupons, wash them with distilled water, and dry them.

  • Weigh the dried coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W_initial is the initial weight, W_final is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 4: Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition.

Materials:

  • Mild steel working electrode

  • Platinum counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • 1 M HCl solution

  • Synthesized inhibitor

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell

Procedure:

  • Prepare the mild steel working electrode by embedding a rod in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 3.

  • Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and reference electrode in the 1 M HCl solution (with and without the inhibitor).

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Materials and Equipment: Same as for Potentiodynamic Polarization (Protocol 4).

Procedure:

  • Prepare and assemble the three-electrode cell as described in Protocol 4.

  • Allow the system to reach a steady OCP.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of selected 2-aminothiazole derivatives on mild steel in 1 M HCl.

Table 1: Inhibition Efficiency of 2-Amino-4-phenylthiazole (APT) and its Derivative (APNT) from Weight Loss Measurements. [2]

InhibitorConcentration (ppm)Temperature (K)Inhibition Efficiency (%)
APT50030394.1
APT50031375.2
APT50032363.8
APT50033352.6
APNT50030397.1
APNT50031396.5
APNT50032395.2
APNT50033380.4

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of 4-(pyridin-4-yl)thiazol-2-amine (PTA). [3]

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω cm²)IE (%) from PDPIE (%) from EIS
Blank-485115635.4--
0.01-492198215.682.8783.58
0.05-501103423.791.0991.65
0.1-50862708.294.6495.00
0.2-51548719.495.8595.08

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification Ketone Aromatic Ketone (e.g., Acetophenone) Reaction α-Bromination & Cyclization (e.g., CuBr₂, EtOH, Reflux) Ketone->Reaction Thiourea Thiourea Thiourea->Reaction Neutralization Neutralization (aq. NaHCO₃) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing (Water) Filtration->Washing Drying Drying Washing->Drying Product 2-Aminothiazole Derivative (Corrosion Inhibitor) Drying->Product

Caption: Workflow for the one-pot synthesis of 2-aminothiazole corrosion inhibitors.

Corrosion_Testing_Workflow cluster_preparation Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Inhibitor Synthesized 2-Aminothiazole Inhibitor Immersion Immersion of Coupon in Solution (with/without Inhibitor) Inhibitor->Immersion Coupon Mild Steel Coupon (Polished & Weighed) Coupon->Immersion Solution Corrosive Medium (1 M HCl) Solution->Immersion WL Weight Loss Measurement Immersion->WL PDP Potentiodynamic Polarization (PDP) Immersion->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Immersion->EIS CR Calculate Corrosion Rate (CR) WL->CR IE Calculate Inhibition Efficiency (IE%) PDP->IE Mechanism Determine Inhibition Mechanism PDP->Mechanism EIS->IE EIS->Mechanism CR->IE

Caption: Experimental workflow for evaluating corrosion inhibition performance.

References

Application Notes and Protocols for the Cyclization Reaction to Form 2-Amino-2-thiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-thiazoline is a crucial heterocyclic scaffold found in a variety of biologically active compounds and is a valuable intermediate in organic synthesis. Its derivatives exhibit a wide range of pharmacological activities. This document provides detailed experimental protocols for the synthesis of this compound via the cyclization reaction of a 2-haloethylamine derivative and thiourea, along with data presentation and visualizations to aid researchers in their synthetic endeavors.

Reaction Principle

The most common and straightforward synthesis of this compound involves the condensation and subsequent intramolecular cyclization of a 2-haloethylamine, such as 2-chloroethylamine hydrochloride, with thiourea. The reaction proceeds via an initial S-alkylation of the thiourea by the haloalkane, followed by a nucleophilic attack of the nitrogen atom on the electrophilic carbon, leading to the formation of the five-membered thiazoline ring.

Data Presentation: Synthesis of this compound

The following table summarizes various reported conditions and corresponding yields for the synthesis of this compound, providing a comparative overview for experimental design.

Starting Material (Halide)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Chloroethylamine hydrochlorideTolueneReflux10>70[1]
2-Chloroethylamine hydrochlorideEthanol70256[2]
2-Chloroethylamine hydrochlorideIsopropanol60296.3[3][4]
MonochloroacetaldehydeGlacial Acetic AcidNot SpecifiedNot SpecifiedNot Specified[4]
2-Bromo-1-pyridin-2-yl-ethanoneEthanol70256[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Protocol 1: Synthesis from 2-Chloroethylamine Hydrochloride and Thiourea in Isopropanol

This protocol is adapted from a high-yield synthesis method.[3][4]

Materials:

  • 2-Chloroethylamine hydrochloride

  • Thiourea

  • Isopropanol (anhydrous)

  • Sodium bicarbonate

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Hexane

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 300 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-chloroethylamine hydrochloride (0.28 mol) and thiourea (0.27 mol).

  • Solvent Addition: Add 200 mL of anhydrous isopropanol to the flask.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 2 hours.

  • Neutralization: After the reaction is complete, cool the mixture slightly and gradually add sodium bicarbonate (0.30 mol) to neutralize the reaction mixture. Stir the resulting mixture at 60°C for 3 hours.

  • Work-up:

    • After neutralization, remove the inorganic salts by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as crystals.

  • Purification:

    • Wash the obtained crystals with a small amount of cold water.

    • Subsequently, wash the crystals repeatedly with hexane to remove non-polar impurities.

    • Dry the purified crystals to obtain this compound. A reported purity of 99.9% can be achieved with a yield of up to 96.3%.[3]

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical methods:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methylene protons of the thiazoline ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbon atoms in the thiazoline ring, including the characteristic C=N carbon.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=N bonds.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.

Mandatory Visualizations

Reaction Pathway Diagram

reaction_pathway reactant1 2-Chloroethylamine Hydrochloride intermediate S-alkylated Thiourea Intermediate reactant1->intermediate + Thiourea reactant2 Thiourea reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

experimental_workflow start Start reaction Reaction: 2-Chloroethylamine HCl + Thiourea in Isopropanol at 60°C for 2h start->reaction neutralization Neutralization: Add Sodium Bicarbonate, Stir at 60°C for 3h reaction->neutralization filtration1 Filtration: Remove Inorganic Salts neutralization->filtration1 concentration Concentration: Remove Solvent under Reduced Pressure filtration1->concentration washing Washing: Wash Crystals with Water and then Hexane concentration->washing drying Drying: Obtain Pure Product washing->drying characterization Characterization: NMR, IR, MS drying->characterization end End characterization->end

Caption: Experimental workflow for this compound synthesis.

References

Growing High-Quality Single Crystals of 2-Amino-2-thiazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful growth of high-quality single crystals of 2-Amino-2-thiazoline. The methodologies outlined are based on established crystallization techniques for small organic molecules and specific findings related to this compound and its analogs.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is fundamental to developing successful crystallization strategies. The following table summarizes key data points relevant to its crystallization.

PropertyValueSource
Molecular Formula C₃H₆N₂S---
Molecular Weight 102.16 g/mol ---
Appearance White to off-white crystalline powder---
Melting Point 79-82 °C[1]
Solubility Soluble in water; slightly soluble in DMSO and methanol. More soluble in polar solvents.[1]
Thermal Stability Stable up to 128 °C[2]
UV Cut-off Wavelength 285 nm[2]

Crystallographic Data

The following crystallographic data is for 4,5-Dihydro-2-thiazolamine, a synonym for this compound.

ParameterValue
CCDC Number 251329
Empirical formula C₃H₆N₂S
Formula weight 102.16
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.534(2) Å, α = 90°b = 10.339(3) Å, β = 108.98(3)°c = 11.532(3) Å, γ = 90°
Volume 962.0(4) ų
Z 8
Calculated density 1.411 Mg/m³

Experimental Protocols for Single Crystal Growth

Several techniques can be employed to grow single crystals of this compound. The choice of method will depend on the quantity of the material, its solubility characteristics, and the desired crystal size and quality.

Slow Evaporation Method

This is the most commonly reported and successful method for obtaining single crystals of this compound.

Principle: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly, leading to a gradual increase in the solute concentration. This controlled increase in concentration promotes the formation of a limited number of nucleation sites, which then grow into larger, well-defined crystals.

Protocol:

  • Solvent Selection: Ethanol is a proven solvent for the crystallization of this compound. Other polar solvents in which the compound exhibits moderate solubility can also be screened.

  • Preparation of a Saturated Solution:

    • Place a known amount of this compound in a clean crystallization vessel (e.g., a small beaker or vial).

    • Gradually add the chosen solvent (e.g., ethanol) while gently stirring or sonicating at room temperature until the solid is completely dissolved. To ensure a saturated or near-saturated solution, add the solvent dropwise until the last crystals just dissolve.

  • Controlling Evaporation:

    • Cover the crystallization vessel with a piece of parafilm or aluminum foil.

    • Puncture a few small holes in the cover to allow for slow solvent evaporation. The number and size of the holes can be adjusted to control the rate of evaporation – fewer/smaller holes for more volatile solvents and vice-versa.

  • Incubation:

    • Place the vessel in a location free from vibrations and significant temperature fluctuations.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting:

    • Once crystals of suitable size have formed, carefully remove them from the mother liquor using a spatula or by decanting the remaining solvent.

    • Gently wash the crystals with a small amount of cold solvent to remove any residual impurities from the surface.

    • Dry the crystals on a filter paper.

Slow_Evaporation_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Dissolve Dissolve this compound in Ethanol Saturate Create Saturated Solution Dissolve->Saturate Evaporate Slow Solvent Evaporation Saturate->Evaporate Nucleate Nucleation Evaporate->Nucleate Grow Crystal Growth Nucleate->Grow Harvest Harvest Crystals Grow->Harvest Wash Wash with Cold Solvent Harvest->Wash Dry Dry Crystals Wash->Dry

Workflow for Slow Evaporation Crystallization.
Slow Cooling Method

Principle: This method relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature, and as the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent crystallization.

Protocol:

  • Solvent Selection: Choose a solvent in which this compound has a significantly higher solubility at elevated temperatures compared to room temperature.

  • Preparation of a Saturated Solution at Elevated Temperature:

    • Add this compound to the chosen solvent in a flask.

    • Gently heat the mixture while stirring until a saturated solution is formed. It is crucial not to overheat, to avoid decomposition.

  • Slow Cooling:

    • Once a clear, saturated solution is obtained, cover the flask to prevent rapid evaporation.

    • Place the flask in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure a slow and gradual cooling to room temperature.

  • Incubation and Harvesting:

    • Allow the solution to cool undisturbed over 24-48 hours.

    • Harvest the crystals as described in the slow evaporation method.

Slow_Cooling_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Dissolve_Hot Dissolve in Hot Solvent Saturate_Hot Saturated Solution at High Temp Dissolve_Hot->Saturate_Hot Cool Slow Cooling Saturate_Hot->Cool Supersaturate Supersaturation Cool->Supersaturate Crystallize Crystallization Supersaturate->Crystallize Harvest Harvest Crystals Crystallize->Harvest Wash Wash and Dry Harvest->Wash

Workflow for Slow Cooling Crystallization.
Vapor Diffusion Method

Principle: This technique involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "poor" or "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Protocol:

  • Solvent System Selection:

    • Good Solvent: A solvent in which this compound is readily soluble (e.g., ethanol, methanol).

    • Anti-Solvent: A more volatile solvent in which this compound is insoluble, and which is miscible with the good solvent (e.g., diethyl ether, hexane).

  • Experimental Setup:

    • Prepare a concentrated solution of this compound in the good solvent in a small, open container (e.g., a small vial or a hanging drop slide).

    • Place this container inside a larger, sealed vessel (e.g., a beaker or a sealed jar) that contains a small amount of the anti-solvent.

  • Diffusion and Crystallization:

    • The vapor from the anti-solvent will slowly diffuse into the solution containing the compound.

    • This gradually decreases the solubility of this compound, leading to the formation of crystals.

  • Incubation and Harvesting:

    • Keep the setup undisturbed for several days to weeks.

    • Harvest the crystals as previously described.

Vapor_Diffusion_Logic AntiSolvent Anti-Solvent (Vapor Phase) Diffusion Vapor Diffusion AntiSolvent->Diffusion Solution Solution of This compound in Good Solvent Solution->Diffusion Solubility Decreased Solubility Diffusion->Solubility Crystallization Crystal Formation Solubility->Crystallization

Logical Relationship in Vapor Diffusion Crystallization.

References

Application Notes and Protocols for the Quantification of 2-Amino-2-thiazoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-thiazoline and its derivatives are significant compounds in various fields, including toxicology and pharmaceutical development. Notably, this compound-4-carboxylic acid (ATCA) is a stable metabolite of cyanide exposure and serves as a crucial biomarker for its detection in biological samples.[1][2][3] The accurate quantification of these compounds is essential for forensic analysis, clinical diagnostics, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound derivatives, primarily focusing on ATCA, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity for the analysis of these compounds in complex matrices such as plasma, urine, and tissue homogenates.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound and its derivatives. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like ATCA, a derivatization step is necessary to increase their volatility.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of non-volatile and polar compounds in complex biological fluids. It often requires less sample preparation compared to GC-MS and does not typically necessitate derivatization.[3][4]

  • Spectrophotometry: A simpler and more accessible technique that can be used for the determination of this compound. However, it may lack the specificity required for complex samples and is generally less sensitive than chromatographic methods.

Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods for the quantification of ATCA.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
GC-MS Plasma, UrineNot SpecifiedNot SpecifiedNot SpecifiedConsistent Recovery[1]
LC-MS/MS Postmortem Blood20-1000 ng/mLNot SpecifiedNot SpecifiedGood[5]
LC-MS/MS Plasma, OrgansNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Quantification of ATCA in Plasma using GC-MS

This protocol is based on the method described by Logue et al. for the analysis of ATCA in human plasma.[1]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Dilute plasma samples 1:10 in 1 mL of 0.1 M HCl.

  • Condition a mixed-mode cation exchange SPE column with 1 mL of methanol followed by 1 mL of 0.1 M HCl.

  • Load the diluted plasma sample onto the SPE column.

  • Wash the column with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elute ATCA from the column with 1 mL of a suitable solvent.

  • Evaporate the eluent to dryness under a stream of nitrogen at 50°C.

2. Derivatization

  • To the dried residue, add 150 µL of 30% N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in hexane.

  • Cap the vial and heat at 50°C for 1 hour to produce the trimethylsilyl-derivatized ATCA (ATCA-(TMS)3).[1]

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 Series II or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 30°C/min to 280°C, hold for 1 minute.[1]

  • Mass Spectrometer: Agilent 5973N Series or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: m/z 245, 347, and 362 for ATCA-(TMS)3.[1]

4. Quantification

  • Prepare a calibration curve using standard solutions of ATCA subjected to the same sample preparation and derivatization procedure.

  • Quantify the amount of ATCA in the samples by comparing the peak areas of the monitored ions to the calibration curve.

Protocol 2: Quantification of ATCA in Postmortem Blood using LC-MS/MS

This protocol is based on a method developed for the simultaneous quantification of ATCA and a related metabolite.[5]

1. Sample Preparation

  • Perform protein precipitation on the blood samples.

  • Derivatize the target compounds with 4-bromoethyl-7-methoxycoumarin.[5]

  • Further sample clean-up may be required depending on the complexity of the matrix.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A suitable HPLC or UHPLC system.

  • Column: A C18 reversed-phase column or a HILIC column may be suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized ATCA should be determined and optimized.

3. Quantification

  • Construct a calibration curve using standards of derivatized ATCA. The linearity of the calibration curve should be established in the concentration range of 20-1000 ng/mL.[5]

  • Quantify ATCA in the samples based on the peak area ratios of the analyte to an internal standard.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis s1 Plasma Sample s2 Dilution (1:10 in 0.1M HCl) s1->s2 s3 Solid Phase Extraction (SPE) s2->s3 s4 Elution s3->s4 s5 Evaporation to Dryness s4->s5 d1 Add MSTFA s5->d1 d2 Heat at 50°C for 1 hr d1->d2 a1 GC-MS Analysis d2->a1

Caption: GC-MS Experimental Workflow for ATCA Quantification.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Blood Sample p2 Protein Precipitation p1->p2 p3 Derivatization p2->p3 a1 LC-MS/MS Analysis p3->a1

Caption: LC-MS/MS Experimental Workflow for ATCA Quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 2-Amino-2-thiazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-amino-2-thiazolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted 2-amino-2-thiazolines?

A1: The most prevalent method is the Hantzsch thiazole synthesis, which, in the context of 2-amino-2-thiazolines, typically involves the reaction of a thiourea or its substituted derivatives with an α-haloketone.[1] This reaction proceeds through the formation of an intermediate which then cyclizes to form the thiazoline ring. Variations of this method include the use of different catalysts and reaction conditions to improve yields and reduce side products. Another approach involves the conversion of thiazoline derivatives using dehydrogenating reagents.

Q2: What is the difference between 2-amino-2-thiazolines and 2-aminothiazoles?

A2: 2-Amino-2-thiazolines are five-membered heterocyclic compounds with a non-aromatic ring containing a double bond between the nitrogen and one of the carbon atoms. In contrast, 2-aminothiazoles possess an aromatic thiazole ring. 2-Amino-2-thiazolines can be considered precursors to 2-aminothiazoles, as they can be oxidized to form the aromatic ring. The synthesis and stability of these two classes of compounds can differ significantly.

Q3: My purified 2-amino-2-thiazoline is unstable. What are the recommended storage conditions?

A3: 2-Amino-2-thiazolines, particularly the free bases, can be susceptible to degradation over time, especially when exposed to light or acids.[2] For enhanced stability, it is often advisable to store them as their hydrohalide salts (e.g., hydrochloride or hydrobromide). If the free base is required, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.

Q4: Can I use the same purification methods for 2-amino-2-thiazolines as for 2-aminothiazoles?

A4: While similar techniques like recrystallization and column chromatography are used, the choice of solvents and conditions may vary. Due to the basic nature of the amino group, acidic solvents can be used for recrystallization, sometimes leading to the formation of salts.[2] For column chromatography, the polarity of the eluent will depend on the specific substituents on your this compound. It is crucial to monitor the purification process using thin-layer chromatography (TLC) to ensure proper separation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of substituted 2-amino-2-thiazolines.

Problem 1: Low Reaction Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC. If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. - Ensure the reagents are of high purity. Impurities in the starting materials can inhibit the reaction.
Side Product Formation - The reaction of thiourea with α-haloketones can sometimes lead to the formation of 2-imino-thiazolidine tautomers or other byproducts.[3] - Optimize the reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the desired this compound.
Product Decomposition - 2-Amino-2-thiazolines can be sensitive to harsh reaction or work-up conditions. Avoid prolonged exposure to strong acids or high temperatures during work-up and purification.
Loss during Work-up/Purification - During aqueous work-up, ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase. - For recrystallization, select a solvent system that provides good recovery. A common technique is to dissolve the product in a minimal amount of a "good" solvent and then add a "bad" solvent to induce crystallization.[4]
Problem 2: Formation of Side Products

Common Side Products and Mitigation Strategies

Side Product Identification Prevention/Removal
2-Imino-thiazolidine Tautomer Can often be distinguished from the desired product by NMR spectroscopy.The tautomeric equilibrium can be influenced by the solvent and pH. Adjusting these parameters may favor the desired this compound form.
Bis(2-amino-4-thiazolyl)methanes Can arise from the reaction of two equivalents of the thiazole with a linking agent.Use a stoichiometric amount of the limiting reagent. Purification by column chromatography is usually effective for removal.
Over-alkylation Products If the exocyclic amino group is reactive, it can be further alkylated.Use protecting groups for the exocyclic amine if necessary, or carefully control the stoichiometry of the alkylating agent.
Problem 3: Difficulty in Purification

Troubleshooting Purification Challenges

Problem Suggested Solutions
Oily or Gummy Product - Try triturating the crude product with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification and remove non-polar impurities. - If the product is a salt, ensure all counter-ions from the work-up have been removed.
Poor Separation on Column Chromatography - Experiment with different solvent systems for TLC to find an optimal eluent for separation before attempting column chromatography. - Consider using a different stationary phase (e.g., alumina instead of silica gel) if your compound is sensitive to the acidity of silica.
Co-crystallization of Impurities - If recrystallization does not remove a persistent impurity, try a different solvent system or consider a multi-step purification process involving both recrystallization and chromatography. - In some cases, converting the product to a salt, recrystallizing the salt, and then converting it back to the free base can be an effective purification strategy.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Various Substituted 2-Aminothiazole Derivatives (as reported in the literature)

Starting MaterialsProductReaction ConditionsYield (%)Reference
2-Bromo-1-(3-trifluoromethyl)phenylethanone and N-methylthioureaN-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amineEthanol, reflux, 30 min61.62
2-Bromo-1-(3-trifluoromethyl)phenylethanone and N-cyclopropylthioureaN-cyclopropyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amineEthanol, reflux, 30 min69
2-Bromo-1-(3-trifluoromethyl)phenylethanone and N-benzylthioureaN-benzyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amineEthanol, reflux, 30 min75
Acetophenone, Thiourea, TCCA2-Amino-4-phenylthiazoleCa/4-MePy-IL@ZY-Fe3O4, EtOH, 80°C95[5]
4-Methylacetophenone, Thiourea, TCCA2-Amino-4-(p-tolyl)thiazoleCa/4-MePy-IL@ZY-Fe3O4, EtOH, 80°C92[5]
4-Methoxyacetophenone, Thiourea, TCCA2-Amino-4-(4-methoxyphenyl)thiazoleCa/4-MePy-IL@ZY-Fe3O4, EtOH, 80°C94[5]

Experimental Protocols

Detailed Methodology for a Representative Synthesis of a Substituted 2-Aminothiazole (Hantzsch Synthesis) [6]

This protocol describes the synthesis of a 2-(acetylamino)-4-phenylthiazole derivative.

1. Materials:

  • Substituted aniline (10 mmol)

  • Acetyl isothiocyanate (12 mmol)

  • 2-Bromoacetophenone (10 mmol)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

2. Procedure:

  • Thiourea Formation: In a 100 mL round-bottom flask, dissolve the substituted aniline in 30 mL of ethanol. To this stirring solution, add acetyl isothiocyanate dropwise at room temperature. Stir the mixture for 1 hour.

  • Cyclocondensation: To the same flask, add 2-bromoacetophenone.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize any acid and precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-(acetylamino)thiazole derivative.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_end Final Product Start Substituted Thiourea α-Haloketone Reaction Hantzsch Cyclization (Solvent, Catalyst, Temp) Start->Reaction Workup Neutralization Precipitation Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification End Substituted This compound Purification->End

Caption: General experimental workflow for the synthesis of substituted 2-amino-2-thiazolines.

Troubleshooting_Tree Start Low Yield? CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes ExtendReaction Extend Reaction Time/ Increase Temperature Incomplete->ExtendReaction SideProducts Side Products Detected? Complete->SideProducts CheckWorkup Review Work-up & Purification PurificationLoss Optimize Purification (Solvent, Technique) CheckWorkup->PurificationLoss OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) SideProducts->OptimizeConditions Yes NoSideProducts No Significant Side Products SideProducts->NoSideProducts No NoSideProducts->CheckWorkup

Caption: Troubleshooting decision tree for low yields in this compound synthesis.

Reaction_Pathway Thiourea Substituted Thiourea Intermediate S-Alkylated Intermediate Thiourea->Intermediate Haloketone α-Haloketone Haloketone->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Thiazoline This compound Cyclization->Thiazoline Iminothiazolidine 2-Imino-thiazolidine (Tautomer) Thiazoline->Iminothiazolidine Tautomerization Iminothiazolidine->Thiazoline

Caption: Simplified reaction pathway for the Hantzsch synthesis of 2-amino-2-thiazolines.

References

improving the yield of 2-Amino-2-thiazoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-2-thiazoline synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in this compound synthesis can arise from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.[1][2]

  • Suboptimal Temperature: The reaction often requires heating to proceed efficiently.[1] Ensure that the reaction mixture is heated to the temperature specified in the protocol. For instance, some variations of the Hantzsch synthesis may require refluxing for several hours, while microwave-assisted methods can significantly shorten reaction times at temperatures around 90-130°C.[2]

  • Improper Solvent: The choice of solvent is critical for reaction rate and yield.[2] While ethanol and methanol are commonly used, other solvents like dimethylformamide (DMF), water, or solvent-free conditions have been reported to be effective, depending on the specific reactants and catalyst used.[3][4] It is advisable to perform small-scale solvent screening to find the optimal solvent for your specific reaction.[2]

  • Reagent Purity: Impurities in starting materials, such as the α-haloketone or thiourea, can lead to unwanted side reactions and lower the yield of the desired product.[1][2] Using high-purity reagents is crucial. If necessary, consider recrystallizing or distilling the starting materials.

  • Catalyst Issues: While the classic Hantzsch synthesis may not always require a catalyst, modern variations often employ one to improve efficiency.[1] Catalysts like silica-supported tungstosilicic acid or novel multifunctional nanocatalysts can lead to high yields.[1][5] Ensure the catalyst is active and used in the appropriate amount.

  • Side Reactions: The formation of byproducts is a common reason for low yields.[1] Careful control of reaction conditions, such as temperature and reaction time, can help minimize the formation of unwanted side products.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

The condensation of α-haloketones with N-monosubstituted thioureas can potentially lead to two different regioisomers. The choice of reaction conditions is critical in controlling the regioselectivity.[1]

  • Neutral Solvents: In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[1]

  • Acidic Conditions: Performing the reaction under acidic conditions (e.g., 10M-HCl in ethanol) can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

Q3: The purification of my this compound product is proving difficult. What are some common purification strategies?

Purification can be challenging due to the presence of unreacted starting materials or side products.

  • Recrystallization: This is a common method for purifying solid products. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals.[6] Solvents like ethanol or benzene have been used for recrystallization.[7]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is an effective purification method.[3][8] A variety of solvent systems can be used to elute the desired compound.

  • Washing: Washing the crude product with water or a dilute basic solution like aqueous sodium carbonate can help remove acidic impurities.[1] Subsequent washing with a non-polar solvent like hexane can remove non-polar impurities.[7]

  • Precipitation and Filtration: In many procedures, the product precipitates out of the reaction mixture upon cooling or after the addition of water or a basic solution. The solid can then be collected by filtration.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classical and widely used method for preparing thiazole derivatives. It involves the condensation reaction of an α-haloketone with a thioamide.[2][6][9] For the synthesis of 2-aminothiazoles, thiourea is used as the thioamide component.[9]

Q2: Are there one-pot procedures available for 2-aminothiazole synthesis?

Yes, several one-pot procedures have been developed to improve efficiency by avoiding the isolation of intermediates.[5][10] These methods often involve the in situ generation of the α-haloketone from a ketone using a halogenating agent like iodine or N-bromosuccinimide, followed by the addition of thiourea.[5][11]

Q3: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

The electronic nature of the substituents on the aromatic ring of the ketone can influence the reaction rate and yield. However, several modern catalytic systems have shown high efficiency for a wide range of substrates bearing both electron-donating and electron-withdrawing groups, suggesting that the choice of catalyst can overcome these electronic effects to a large extent.[5][10]

Data Presentation

Table 1: Optimization of Reaction Conditions for a One-Pot 2-Aminothiazole Synthesis [5]

EntryCatalyst Loading (g)SolventTemperature (°C)Time (h)Yield (%)
10EtOH80100
20.002EtOH80645
30.004EtOH80468
40.008EtOH80285
50.01EtOH800.7596
60.012EtOH800.7596
70.01CH3CN80470
80.01H2O80655
90.01Toluene80830
100.01CH2Cl280825
110.01THF80640
120.01EtOH251220
130.01EtOH50865

Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and solvent (3 mL).

Table 2: Effect of Different Catalysts and Solvents on Yield [4]

EntryCatalystSolventTime (h)Yield (%)
1NoneEtOH/Water3.545
2SiW.SiO₂Water3.582
3SiW.SiO₂Ethanol3.075
4SiW.SiO₂EtOH/Water2.090
5SiW.SiO₂Methanol3.070
6SiW.SiO₂1-Butanol2.585
7SiW.SiO₂2-Propanol2.586

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), catalyst (15 mol%), solvent (5 mL), reflux.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aminothiazole Derivatives using a Nanocatalyst [5]

  • In a reaction vessel, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g) in ethanol (3.0 mL).

  • Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate carbonyl alkyl halide by Thin Layer Chromatography (TLC).

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction completion by TLC.

  • After the reaction is complete, use an external magnet to collect the nanocatalyst.

  • Add a 10% sodium bicarbonate solution to the mixture to neutralize it.

  • Separate the precipitated 2-aminothiazole product by filtration.

  • Wash the precipitate with water and ethanol, and then dry it in an oven to obtain the pure product.

Protocol 2: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole [3]

  • To a solution of 2-bromo-1-pyridin-2-yl-ethanone (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).

  • Stir the mixture at 70°C for 2 hours. Monitor the reaction progress via LC/MS.

  • After 2 hours, cool the reaction mixture to room temperature, which should induce the formation of a precipitate.

  • Collect the precipitate by vacuum filtration and wash it with acetone.

  • Dissolve the collected solid in 2 M NaOH (25 mL) and extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry them over Na₂SO₄, and concentrate under reduced pressure to yield the product.

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiourea Thiourea thiourea->condensation neutralization Neutralization condensation->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization / Chromatography filtration->recrystallization product This compound recrystallization->product

Caption: A general workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Yield low_yield Low Yield? check_temp Verify Temperature low_yield->check_temp Yes check_solvent Optimize Solvent low_yield->check_solvent check_reagents Check Reagent Purity low_yield->check_reagents check_catalyst Evaluate Catalyst low_yield->check_catalyst minimize_side_reactions Control Conditions to Minimize Side Reactions low_yield->minimize_side_reactions improved_yield Improved Yield check_temp->improved_yield check_solvent->improved_yield check_reagents->improved_yield check_catalyst->improved_yield minimize_side_reactions->improved_yield

Caption: A logical troubleshooting guide for addressing low reaction yields.

Reaction_Mechanism start Ketone + Halogenating Agent Catalyst intermediate1 α-Haloketone Intermediate start:f0->intermediate1:f0 intermediate2 Thiouronium Salt Intermediate intermediate1:f0->intermediate2:f0 + Thiourea thiourea Thiourea thiourea->intermediate2:f0 cyclization Intramolecular Cyclization intermediate2:f0->cyclization product This compound cyclization->product

Caption: A simplified reaction mechanism for the one-pot synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Amino-2-thiazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-2-thiazoline by recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My crude this compound is colored. How can I remove the color during recrystallization?

A2: Colored impurities can often be removed by treating the hot, dissolved solution of your crude product with a small amount of activated charcoal. After adding the charcoal, the solution should be heated for a short period to allow for adsorption of the impurities, followed by a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound varies slightly across different sources but generally falls within the range of 76-83 °C. A sharp melting point within this range is a good indicator of purity.

Q4: What are the common impurities in crude this compound?

A4: When synthesized from 2-chloroethylamine hydrochloride and a thiocyanate salt (such as potassium thiocyanate), common impurities can include unreacted starting materials, the corresponding isothiocyanate, and potential side-products from the cyclization reaction. If the synthesis involves thiourea, unreacted thiourea could also be an impurity. The purification process aims to remove these contaminants.

Data Presentation

Table 1: Physical Properties and Qualitative Solubility of this compound

PropertyValue
Molecular FormulaC₃H₆N₂S
Molecular Weight102.16 g/mol
AppearanceWhite to off-white or light yellow crystalline powder or solid[1]
Melting Point76-83 °C
Qualitative Solubility
WaterSoluble
MethanolSlightly Soluble
EthanolSoluble (especially when hot)
IsopropanolLikely soluble when hot, less soluble when cold
AcetonitrileLikely soluble when hot, less soluble when cold
Dimethyl Sulfoxide (DMSO)Slightly Soluble
TolueneLikely poorly soluble
HexaneLikely insoluble

Note: Quantitative solubility data is not widely published. The qualitative descriptions are based on available information and chemical principles. Experimental verification is recommended.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solvent screening tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, acetonitrile, water) to each tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.

  • If a single solvent is not ideal, a mixed solvent system can be tested. Dissolve the crude material in a small amount of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and proceed with cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the yield.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (e.g., 1-2% of the solute weight).

  • Reheat the solution to boiling for a few minutes.

4. Hot Gravity Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Pre-heat a funnel and a receiving Erlenmeyer flask.

  • Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.

8. Characterization:

  • Determine the melting point of the purified crystals. A sharp melting point within the expected range indicates high purity.

  • Calculate the percent recovery.

Troubleshooting Guide

Issue: The compound "oils out" instead of crystallizing.

  • Question: My this compound is forming an oil or sticky residue upon cooling instead of solid crystals. What should I do?

  • Answer: "Oiling out" can occur if the melting point of the solute is lower than the boiling point of the solvent, or if the concentration of the solute is too high.

    • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow it to cool slowly again.

    • Solution 2: Try a solvent with a lower boiling point.

    • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Issue: No crystals form upon cooling.

  • Question: I have cooled the solution to room temperature and in an ice bath, but no crystals have formed. What is the problem?

  • Answer: This usually indicates that too much solvent was used, and the solution is not supersaturated.

    • Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.

    • Solution 2: If you have some pure crystals, add a seed crystal to the solution to initiate crystallization.

    • Solution 3: Scratch the inner surface of the flask with a glass rod to create nucleation sites.

    • Solution 4: If using a mixed solvent system, add a small amount of the "poor" solvent to induce precipitation.

Issue: Very low recovery of purified product.

  • Question: After recrystallization, my yield of pure this compound is very low. How can I improve this?

  • Answer: Low recovery can be due to several factors.

    • Reason 1: Too much solvent was used. The compound has some solubility even in the cold solvent, and an excessive amount of solvent will lead to significant loss in the mother liquor.

      • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Reason 2: Premature crystallization during hot filtration. The compound may have crystallized on the filter paper or in the funnel stem.

      • Solution: Ensure the funnel and receiving flask are sufficiently pre-heated, and perform the filtration as quickly as possible.

    • Reason 3: Washing with too much or warm solvent. This will redissolve some of your purified crystals.

      • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Issue: Crystals form too quickly.

  • Question: As soon as I remove my solution from the heat, a large amount of fine powder precipitates out. Is this a problem?

  • Answer: Rapid precipitation can trap impurities within the crystal lattice, reducing the effectiveness of the purification.

    • Solution 1: Reheat the solution and add a small amount of extra solvent to ensure the solution is not overly saturated.

    • Solution 2: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

Visualization

TroubleshootingWorkflow start Crude this compound Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes pure_product Pure this compound collect_crystals->pure_product boil_off_solvent Boil Off Excess Solvent no_crystals->boil_off_solvent add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed change_solvent Consider Different Solvent System no_crystals->change_solvent reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent oiled_out->change_solvent boil_off_solvent->cool add_seed->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Amino-2-thiazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-amino-2-thiazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during this synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting technical data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of reacting 2-chloroethylamine hydrochloride with thiourea.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Reaction time may be too short or the temperature too low.The reaction of 2-chloroethylamine hydrochloride and thiourea often requires prolonged heating. Consider extending the reaction time to 20-24 hours and maintaining a temperature between 70-100°C.[1]
Suboptimal stoichiometry: Incorrect molar ratio of reactants can lead to incomplete conversion.An excess of thiourea is often beneficial. A molar ratio of 2-chloroethylamine hydrochloride to thiourea in the range of 1:2.5 to 1:3 is recommended to drive the reaction to completion.[1]
Side reactions: Formation of byproducts such as 2-iminothiazolidine or hydrolysis products reduces the yield of the desired product.Optimize reaction conditions to minimize side reactions. This includes careful control of pH and temperature. See the section on "High Levels of 2-Iminothiazolidine Impurity" for more details.
High Levels of 2-Iminothiazolidine Impurity Isomerization of the desired product: this compound can isomerize to the more thermodynamically stable 2-iminothiazolidine, especially under certain conditions.The isomerization is often base-catalyzed. If a base is used during workup, ensure it is not too strong or used in excess. Maintaining a neutral or slightly acidic pH during the reaction and workup can help minimize this side reaction. Lowering the reaction temperature may also reduce the rate of isomerization, though this could impact the overall reaction rate.
Reaction conditions favoring the imino tautomer: The choice of solvent and temperature can influence the tautomeric equilibrium.While difficult to control completely, using a protic solvent like water or ethanol can help to stabilize the amino tautomer through hydrogen bonding.
Presence of Unidentified Byproducts Hydrolysis of reactants or product: this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to ring-opening.Maintain a pH as close to neutral as possible during the reaction and workup. Avoid prolonged exposure to strong acids or bases.
Polymerization: Under certain conditions, the starting materials or the product may polymerize.Ensure that the reaction temperature is not excessively high and that the concentration of reactants is appropriate. Gradual addition of one reactant to the other may also help to control polymerization.
Difficulty in Product Isolation and Purification Product is soluble in the reaction solvent: If the product does not precipitate upon cooling, isolation can be challenging.After adjusting the pH to be slightly basic (around 9), extract the product into an organic solvent like dichloromethane.[2]
Co-crystallization of impurities: The desired product and the 2-iminothiazolidine isomer may have similar solubilities, making separation by simple recrystallization difficult.Recrystallization from a suitable solvent such as benzene can be effective for purification.[2] Alternatively, column chromatography on silica gel may be necessary to separate the isomers. The choice of eluent will need to be optimized, starting with a non-polar solvent and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely cited method is the reaction of 2-chloroethylamine hydrochloride with thiourea in a suitable solvent, typically water or an alcohol.[1] This method is straightforward and can provide good yields of the desired product when reaction conditions are optimized.

Q2: My NMR/HPLC analysis shows two major products. What is the likely impurity?

A2: The most common impurity is the isomeric byproduct, 2-iminothiazolidine. This is formed through the isomerization of this compound. The two compounds are tautomers, and their formation is highly dependent on the reaction and workup conditions.

Q3: How can I confirm the identity of this compound versus 2-iminothiazolidine?

A3: Spectroscopic methods are key. In ¹H NMR, the chemical shifts of the methylene protons and the amine/imine protons will be different. In ¹³C NMR, the chemical shift of the carbon at position 2 of the ring will be significantly different for the amino (C=N) versus the imino (N-C=N) tautomer. High-resolution mass spectrometry can confirm the elemental composition, but may not distinguish between the isomers. HPLC can be used to separate the two compounds, and their identity can be confirmed by comparing the retention times to known standards.

Q4: What is the role of pH in the synthesis and purification of this compound?

A4: The pH plays a critical role. The cyclization reaction is typically carried out under neutral or slightly acidic conditions. During workup, the pH is often adjusted to be slightly basic (around pH 9) to deprotonate the product and facilitate its extraction into an organic solvent.[2] However, strongly basic conditions can promote the isomerization to the undesired 2-iminothiazolidine. Therefore, careful control of pH is essential for maximizing the yield and purity of this compound.

Q5: Can I use other starting materials besides 2-chloroethylamine hydrochloride?

A5: Yes, other β-haloethylamines (e.g., 2-bromoethylamine hydrobromide) can be used. The reactivity may vary, potentially requiring adjustment of the reaction time or temperature. Another approach involves the reaction of an activated aziridine with thiourea.

Experimental Protocols

Synthesis of this compound from 2-Chloroethylamine Hydrochloride and Thiourea

This protocol is adapted from a patented method and is intended as a starting point for optimization in a research setting.[1][2]

Materials:

  • 2-Chloroethylamine hydrochloride

  • Thiourea

  • Water (deionized)

  • 40% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroethylamine hydrochloride (1 equivalent) and thiourea (2.5-3 equivalents) in water.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 20-24 hours.

  • After the reaction is complete, cool the mixture to approximately 70°C.

  • Carefully adjust the pH of the solution to 9 using a 40% sodium hydroxide solution while stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from benzene or by column chromatography on silica gel.

Data Summary

Parameter Condition Outcome Reference
Stoichiometry 2-Chloroethylamine HCl : Thiourea (1 : 2.5-3)Higher yield of this compound[1]
Temperature 70-100°COptimal for cyclization[1]
Reaction Time 20-24 hoursDrives reaction to completion[1]
Workup pH ~9Facilitates extraction of the free base[2]
Purification Recrystallization from benzeneHigh purity product[2]

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Side Reactions 2-Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Intermediate S-Alkylisothiourea Intermediate 2-Chloroethylamine_HCl->Intermediate + Thiourea Thiourea Thiourea This compound This compound (Desired Product) Intermediate->this compound Intramolecular Cyclization 2-Iminothiazolidine 2-Iminothiazolidine (Isomerization Product) This compound->2-Iminothiazolidine Isomerization (Base-catalyzed) Hydrolysis_Product Ring-Opened Product (Hydrolysis) This compound->Hydrolysis_Product Hydrolysis (Acid/Base)

Caption: Reaction scheme for the synthesis of this compound and its major side reactions.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Conditions Verify Reaction Time, Temperature, and Stoichiometry Low_Yield->Check_Conditions Yes High_Impurity High Impurity Level? Low_Yield->High_Impurity No Optimize_Workup Optimize pH and Extraction Procedure Check_Conditions->Optimize_Workup Optimize_Workup->High_Impurity Identify_Impurity Identify Impurity (e.g., NMR, HPLC) High_Impurity->Identify_Impurity Yes Successful_Synthesis Successful Synthesis High_Impurity->Successful_Synthesis No Isomerization Isomerization to 2-Iminothiazolidine? Identify_Impurity->Isomerization Adjust_pH_Temp Control pH during Workup, Consider Lower Temperature Isomerization->Adjust_pH_Temp Yes Other_Byproduct Other Byproducts? Isomerization->Other_Byproduct No Adjust_pH_Temp->Successful_Synthesis Investigate_Hydrolysis Check for Hydrolysis/ Polymerization Other_Byproduct->Investigate_Hydrolysis Investigate_Hydrolysis->Successful_Synthesis

Caption: A troubleshooting workflow for overcoming common issues in this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-2-thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-2-thiazoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis, a common method for preparing 2-aminothiazoles, can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reactants: Ensure the α-haloketone and thiourea (or thioamide) are pure. Impurities in the starting materials can lead to side reactions and reduce the yield of the desired product.

  • Reaction Temperature: The reaction temperature is a critical parameter. While heating is generally required, excessive temperatures can lead to decomposition of reactants or products. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to optimize the temperature for your specific substrates. For instance, some reactions proceed efficiently at 70°C, while others may require reflux conditions (e.g., 80-100°C)[1][2].

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Reactions can be completed in as little as 30 minutes to a few hours.[1][3] Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol and methanol are commonly used and often provide good results.[1][3] In some cases, greener solvents like water or polyethylene glycol (PEG) can be effective.[4] For certain substrates, solvent-free conditions have been shown to give excellent yields in a very short reaction time.[5]

  • Catalyst: While many Hantzsch syntheses are performed without a catalyst, certain variations can benefit from one. For reactions involving α-diazoketones and thiourea, PEG-400 can act as a beneficial solvent and promoter.[4] For specific multi-component reactions, a reusable catalyst like silica-supported tungstosilicic acid has been shown to give high yields.[6]

Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?

A2: The formation of isomers can be a challenge, particularly when using N-monosubstituted thioureas in the Hantzsch synthesis. The reaction medium plays a crucial role in determining the regioselectivity:

  • Neutral Solvents: Employing a neutral solvent typically favors the exclusive formation of 2-(N-substituted amino)thiazoles.[4]

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., using 10M HCl in ethanol) can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] To favor the formation of a single isomer, it is critical to carefully control the pH of the reaction medium.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification of 2-aminothiazole derivatives can often be achieved through the following methods:

  • Precipitation and Filtration: The 2-aminothiazole product is often poorly soluble in water. After neutralizing the reaction mixture (for example, with a 5% sodium bicarbonate or sodium carbonate solution), the product may precipitate and can be collected by vacuum filtration.[1][3] Washing the collected solid with cold water helps remove inorganic impurities.[1]

  • Recrystallization: For further purification, recrystallization from a suitable solvent system is a common and effective technique. Typical solvent systems include ethanol/water or ethyl acetate/hexane.[1]

  • Column Chromatography: If precipitation and recrystallization do not yield a pure product, column chromatography is a reliable method for separating the desired compound from impurities.

Q4: I am using a palladium catalyst for a C-H activation/arylation on my thiazole substrate, but the reaction is sluggish. What could be the problem?

A4: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[4] This often necessitates using a higher catalyst loading to achieve a satisfactory reaction rate.[4] If you are experiencing this issue, consider incrementally increasing the amount of your palladium catalyst or exploring alternative catalyst systems known to be more resistant to sulfur poisoning.

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Equipment:

  • 20 mL scintillation vial

  • Magnetic stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C.

  • Continue stirring for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives using a Nanocatalyst[8][9]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g)

  • Ethanol (3.0 mL)

  • Thiourea (1.0 mmol)

  • 10% Sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • External magnet

  • Filter paper

Procedure:

  • In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g) in 3.0 mL of ethanol.

  • Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate carbonyl alkyl halide by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction completion by TLC.

  • After the reaction is complete, use an external magnet to collect the nanocatalyst.

  • Add 10% sodium bicarbonate solution to the mixture to neutralize it.

  • Filter the resulting precipitate.

  • Wash the precipitate with water and ethanol and dry it in an oven to obtain the pure 2-aminothiazole product.

Data Presentation

Table 1: Optimization of Reaction Conditions for a One-Pot Synthesis of a 2-Aminothiazole Derivative [7]

EntryCatalyst Loading (wt/wt%)SolventTemperature (°C)Time (h)Yield (%)
10EtOH8050
22.5EtOH80355
35EtOH80270
47.5EtOH80185
510EtOH800.7595
612.5EtOH800.7595
710H₂O80440
810CH₃CN80460
910Toluene80535
1010THF80450
1110DCM80525

Reaction conditions: Acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and solvent (3 mL).

Table 2: Comparison of Yields for Hantzsch-type Syntheses of 2-Aminothiazole Derivatives [1]

Entryα-HaloketoneThioamide SourceSolventTemp. (°C)Time (h)Yield (%)
12-BromoacetophenoneThioureaMethanol1000.5>90
22-Bromo-1-phenylethanoneN-AcetylthioureaEthanolReflux2-4Not specified

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Combine α-haloketone and thiourea in solvent heat_stir Heat and stir the reaction mixture prep_reagents->heat_stir monitor_tlc Monitor progress with TLC heat_stir->monitor_tlc cool Cool to room temperature monitor_tlc->cool neutralize Neutralize with base (e.g., NaHCO₃) cool->neutralize precipitate Precipitate product neutralize->precipitate filter_wash Filter and wash the solid precipitate->filter_wash recrystallize Recrystallize the crude product filter_wash->recrystallize characterize Characterize (NMR, IR, MS) recrystallize->characterize

Caption: Experimental workflow for a typical Hantzsch 2-aminothiazole synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Synthesis? impure_reagents Impure Reactants start->impure_reagents suboptimal_temp Suboptimal Temperature start->suboptimal_temp incorrect_time Incorrect Reaction Time start->incorrect_time wrong_solvent Inefficient Solvent start->wrong_solvent purify_reagents Purify Starting Materials impure_reagents->purify_reagents optimize_temp Optimize Temperature suboptimal_temp->optimize_temp monitor_tlc Monitor with TLC incorrect_time->monitor_tlc screen_solvents Screen Different Solvents wrong_solvent->screen_solvents

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Crystallization of 2-Amino-2-thiazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 2-Amino-2-thiazoline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃H₆N₂S
Molecular Weight102.16 g/mol
Melting Point76-80 °C
AppearanceCrystalline powder
SolubilitySoluble in water. Slightly soluble in DMSO and Methanol.[1]
pKa8.04 ± 0.10 (Predicted)

Q2: Which solvents are commonly used for the crystallization of this compound and related compounds?

A2: Based on literature and data from similar compounds like 2-amino-5-methylthiazole, a range of solvents can be considered. The choice of solvent is critical and depends on the desired crystallization method (e.g., cooling, evaporation). A summary of suitable solvents is provided below.

SolventPolaritySuitability Notes
EthanolPolar ProticA good starting point for slow evaporation and cooling crystallization.[2]
MethanolPolar ProticHigh solubility, may require an anti-solvent or very low temperatures.
WaterPolar ProticHigh solubility; consider for salt formation or pH adjustment techniques.[1]
AcetonePolar AproticModerate solubility, can be used in mixed solvent systems.
Ethyl AcetateModerately PolarLower solubility, potentially good for slurry and cooling crystallization.
TolueneNon-polarLow solubility, can be used as an anti-solvent.
HexaneNon-polarVery low solubility, primarily used as an anti-solvent.

Note: The solubility of this compound will generally increase with temperature in these solvents.

Q3: Can this compound form co-crystals or salts?

A3: Yes, this compound readily forms salts and co-crystals with various carboxylic acids. For instance, it has been shown to form a 1:1 organic salt with 2-naphthoxyacetic acid.[3] This property can be exploited for purification and to obtain crystals with different physical properties. The amino group on the thiazoline ring can be protonated by an acid, leading to the formation of a salt which may have more favorable crystallization characteristics than the free base.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Problem 1: this compound "oils out" instead of crystallizing.

  • Q: My solution turns into a thick, non-crystalline oil upon cooling. What should I do?

  • A: "Oiling out" occurs when the solute separates from the solution as a liquid phase before crystallizing. This often happens if the solution is too concentrated or cooled too quickly.

    • Solution 1: Re-heat and Dilute. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to decrease the supersaturation level. Allow the solution to cool more slowly.

    • Solution 2: Change Solvent System. The solvent may be too good for the compound at lower temperatures. Try a solvent in which this compound has a lower solubility, or use a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., toluene or hexane) at an elevated temperature until turbidity is observed, then clarify by adding a drop of the good solvent and cool slowly.

    • Solution 3: Seeding. Introduce a seed crystal (a tiny crystal of pure this compound) to the supersaturated solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can bypass the nucleation of the oil phase.

Problem 2: No crystals form, even after extended cooling.

  • Q: I've cooled my solution, but no crystals have appeared. What steps can I take to induce crystallization?

  • A: This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

    • Solution 1: Induce Nucleation by Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Introduce a Seed Crystal. As mentioned previously, adding a seed crystal is a very effective way to initiate crystallization.

    • Solution 3: Reduce the Amount of Solvent. If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then cool again.

    • Solution 4: Use an Anti-solvent. If the compound is dissolved in a good solvent, slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid, then allow it to stand.

Problem 3: The crystal yield is very low.

  • Q: I managed to get crystals, but the amount is very small. How can I improve my yield?

  • A: A low yield can be due to several factors, including incomplete crystallization or using too much solvent.

    • Solution 1: Optimize Solvent Volume. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more solute in the mother liquor, reducing the yield.

    • Solution 2: Cool to a Lower Temperature. Make sure the solution is thoroughly cooled. Using an ice bath after cooling to room temperature can significantly increase the yield.

    • Solution 3: Recover from the Mother Liquor. Concentrate the mother liquor (the solution remaining after filtering the crystals) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: The resulting crystals are very small or needle-like, making them difficult to handle.

  • Q: My crystals are like fine powder or tiny needles. How can I grow larger, more manageable crystals?

  • A: Crystal size and habit (shape) are influenced by the rate of crystallization and the solvent system.

    • Solution 1: Slow Down the Crystallization Rate. Slower cooling or slower evaporation of the solvent generally leads to larger and more well-defined crystals. Insulating the flask can help to slow down the cooling process.

    • Solution 2: Solvent Modification. The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For example, a more viscous solvent might slow down diffusion and promote the growth of larger crystals.

    • Solution 3: Consider Additives. In some cases, small amounts of additives can modify the crystal habit. However, this requires careful experimentation as it can also introduce impurities.

Experimental Protocols

Protocol 1: Slow Evaporation for Single Crystal Growth [2]

This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis.

  • Dissolution: Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol) in a clean vial to create a nearly saturated solution at room temperature.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution through a small cotton plug in a pipette into a clean vial.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Crystal Growth: Crystals should form over a period of several days to a week as the solvent slowly evaporates and the solution becomes supersaturated.

Protocol 2: Cooling Crystallization for Bulk Purification

This is a standard method for purifying larger quantities of the compound.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at low temperatures (e.g., a mixed solvent system like ethanol/water or a single solvent like isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To further increase the yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Visualizations

Troubleshooting Logic for Crystallization Failure

G start Crystallization Attempted no_xtals No Crystals Form start->no_xtals Clear solution remains oiling_out Oiling Out Occurs start->oiling_out Liquid droplets form xtals_form Crystals Form start->xtals_form Solid precipitates scratch Scratch flask interior no_xtals->scratch Action reheat_dilute Re-heat and dilute oiling_out->reheat_dilute Action scratch->xtals_form Success seed Add seed crystal scratch->seed Failure seed->xtals_form Success concentrate Concentrate solution seed->concentrate Failure concentrate->xtals_form Success anti_solvent Add anti-solvent concentrate->anti_solvent Failure anti_solvent->xtals_form Success reheat_dilute->xtals_form Success change_solvent Change solvent system reheat_dilute->change_solvent Failure change_solvent->xtals_form Success slow_cool Cool more slowly change_solvent->slow_cool Alternative slow_cool->xtals_form Success seed_oil Seed at higher temp. slow_cool->seed_oil Failure seed_oil->xtals_form Success

Caption: A flowchart for troubleshooting common crystallization failures.

General Experimental Workflow for Crystallization

G start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No insoluble impurities hot_filter->cool filter_xtals Vacuum Filtration to Collect Crystals cool->filter_xtals wash Wash with Cold Solvent filter_xtals->wash dry Dry Crystals wash->dry end Pure Crystalline This compound dry->end

Caption: A generalized workflow for the purification of this compound by cooling crystallization.

References

Technical Support Center: Purification of 2-Amino-2-thiazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-thiazoline. The following information is designed to help you identify and resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its common synthesis route from 2-chloroethylamine hydrochloride and thiourea, the primary impurities may include:

  • Unreacted Starting Materials: 2-chloroethylamine hydrochloride and thiourea.

  • Side-Products: Formation of symmetrical thiourea from the reaction of the intermediate isothiocyanate with the starting amine can occur.[1] Other byproducts from alternative cyclization pathways may also be present.

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as ethanol or toluene.[2]

Q2: My purified this compound has low purity after recrystallization. What could be the issue?

A2: Low purity after recrystallization can stem from several factors:

  • Inappropriate Solvent Choice: The selected solvent may also be a good solvent for the impurities, leading to their co-crystallization with the product. It is crucial to choose a solvent that either dissolves impurities well at low temperatures or does not dissolve them at all.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] A slow and undisturbed cooling process is essential for the formation of pure crystals.

  • Insufficient Washing: Failing to wash the filtered crystals with a small amount of cold recrystallization solvent can leave residual mother liquor containing impurities on the crystal surface.

Q3: I am observing "oiling out" instead of crystal formation during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities. To address this:

  • Re-dissolve and Cool Slowly: Reheat the solution to completely dissolve the oil. If needed, add a minimal amount of additional solvent. Allow the solution to cool down at a much slower rate, possibly by insulating the flask.

  • Adjust the Solvent System: Consider using a different solvent with a lower boiling point or a solvent pair to modulate the solubility.

Q4: My yield is significantly low after purification. What are the common causes?

A4: Low recovery of this compound can be due to:

  • Loss during Recrystallization: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor.

  • Adherence to Stationary Phase: In column chromatography, highly polar compounds like this compound can bind strongly to the silica gel, leading to incomplete elution.[4]

  • Product Degradation: The compound may be sensitive to prolonged heating or exposure to acidic or basic conditions during purification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Purity Inappropriate solvent choice.Screen for a solvent that dissolves impurities well when cold or not at all. Consider a two-solvent system.
Rapid crystal formation.Ensure slow, undisturbed cooling. Seeding with a pure crystal can promote controlled crystallization.
Insufficient washing of crystals.Wash the collected crystals with a small amount of fresh, ice-cold recrystallization solvent.
"Oiling Out" High impurity concentration.Perform a preliminary purification step, such as a solvent wash, before recrystallization.
Solvent boiling point is higher than the product's melting point.Select a solvent or solvent mixture with a lower boiling point.
Low Yield Too much solvent used.Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. A gradient elution from a non-polar to a more polar solvent system is often effective.
Column overloading.Do not exceed a sample-to-adsorbent ratio of 1:20 to 1:100 by weight.[4]
Streaking on TLC/Column Compound is too polar and interacting strongly with the stationary phase.Add a small amount of a modifier to the eluent. For a basic compound like this compound, adding a small percentage of triethylamine (0.1-1%) can reduce tailing.
Low Yield Irreversible adsorption to the stationary phase.Use a more polar eluent or add a competitive binder to the mobile phase. Consider using a different stationary phase like alumina.
Product degradation on the column.If the compound is sensitive to the acidity of silica gel, consider using neutral or basic alumina.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

A patent for the related compound 2-aminothiazole suggests recrystallization from benzene, which resulted in a purity of 99.9%.[3] However, due to the toxicity of benzene, safer alternatives should be considered first.

Column Chromatography of this compound

This is a general procedure that may require optimization.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable eluent system. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A system that gives an Rf value of ~0.3 for this compound is a good starting point for column separation.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (gradient elution) to move the compound and impurities down the column at different rates.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.

Illustrative HPLC Method Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more retained components.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., determined by UV-Vis scan, a cut-off wavelength was observed at 285 nm in one study).[5]
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific impurity profiles. A study on the related compound 2-Amino-5-methyl-thiazole used a mobile phase of acetonitrile, water, and phosphoric acid.[4]

Data Presentation

Comparison of Purification Methods (Illustrative Data)

The following table provides a hypothetical comparison of different purification methods for this compound to guide your selection process. Actual results will vary based on the specific conditions and the nature of the impurities.

Purification Method Typical Yield Achievable Purity Notes
Single-Solvent Recrystallization 60-80%98-99.5%Efficiency is highly dependent on solvent choice and impurity profile.
Two-Solvent Recrystallization 50-75%>99%Useful when a suitable single solvent cannot be found.
Column Chromatography (Silica Gel) 40-70%>99%Effective for removing impurities with different polarities but can be more time-consuming.
Preparative HPLC 30-60%>99.8%Provides very high purity but is more resource-intensive.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column PrepHPLC Preparative HPLC Crude->PrepHPLC For High Purity Analysis Purity Analysis (HPLC) Recrystallization->Analysis Column->Analysis PrepHPLC->Analysis Analysis->Recrystallization Further Purification Analysis->Column Further Purification Pure Pure this compound Analysis->Pure Meets Purity Criteria

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity after Recrystallization

RecrystallizationTroubleshooting Start Low Purity After Recrystallization CheckSolvent Is the solvent appropriate? Start->CheckSolvent CheckCooling Was cooling slow and undisturbed? CheckSolvent->CheckCooling Yes SolventScreen Perform solvent screening CheckSolvent->SolventScreen No CheckWashing Were crystals washed with cold solvent? CheckCooling->CheckWashing Yes SlowCool Repeat with slower cooling CheckCooling->SlowCool No WashCrystals Re-wash crystals with ice-cold solvent CheckWashing->WashCrystals No Success Improved Purity CheckWashing->Success Yes SolventScreen->Success SlowCool->Success WashCrystals->Success

Caption: Troubleshooting logic for low purity in recrystallization.

References

Technical Support Center: Stability of 2-Amino-2-Thiazoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-amino-2-thiazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: this compound and its derivatives are susceptible to several degradation pathways, with the most common concerns being hydrolysis, oxidation, and photodegradation. The stability is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] The thiazoline ring can undergo hydrolysis, leading to ring-opening and loss of biological activity.

Q2: What are the recommended storage conditions for this compound compounds?

A2: To ensure maximum stability, this compound and its derivatives should be stored in well-closed containers, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is often recommended. For solutions, it is advisable to prepare them fresh and store them at low temperatures, protected from light.

Q3: How does pH affect the stability of these compounds in aqueous solutions?

A3: The stability of this compound derivatives in aqueous solutions is highly pH-dependent. The imine (C=N) bond in the thiazoline ring is susceptible to hydrolysis under both acidic and basic conditions. Generally, these compounds exhibit a U-shaped pH-rate profile, with maximum stability often found in the slightly acidic to neutral pH range. Extreme pH values and elevated temperatures can significantly accelerate the degradation process.

Q4: What are the likely degradation products of this compound under hydrolytic conditions?

A4: Under hydrolytic conditions, the primary degradation pathway for this compound is the opening of the thiazoline ring. This typically occurs through the cleavage of the imine bond, which can lead to the formation of N-(2-mercaptoethyl)urea or related derivatives. The exact nature of the degradation products can vary depending on the substituents on the thiazoline ring and the specific pH and temperature conditions.

Q5: How can I monitor the degradation of my this compound derivative during an experiment?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the preferred technique for monitoring degradation.[5] Such a method should be capable of separating the intact parent compound from all potential degradation products, allowing for accurate quantification of the remaining active molecule and the formation of impurities over time.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of biological activity in assays.

  • Appearance of unknown peaks in HPLC chromatograms.

  • Change in the color or clarity of the solution.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inappropriate pH The pH of your solution may be promoting hydrolysis. Determine the pH of your solution and adjust it to a range where the compound is more stable (typically slightly acidic to neutral). Conduct a pH-rate profile study to identify the optimal pH for your specific derivative.
Elevated Temperature High temperatures accelerate degradation. Store stock solutions and experimental samples at lower temperatures (e.g., 4°C or -20°C). Avoid prolonged exposure to heat during experimental procedures.
Presence of Catalytic Impurities Trace metals or other impurities in your reagents or solvents can catalyze degradation. Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal-catalyzed degradation is suspected.
Photodegradation Exposure to light, especially UV light, can cause degradation.[6] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Issue 2: Inconsistent or Irreproducible Experimental Results

Symptoms:

  • High variability in biological assay results.

  • Fluctuating peak areas for the parent compound in HPLC analysis.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation Variations in sample preparation can lead to different levels of degradation before analysis. Standardize your sample preparation protocol, ensuring consistent timings, temperatures, and solvent compositions. Prepare samples immediately before analysis whenever possible.
Stock Solution Instability The compound may be degrading in your stock solution over time. Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Periodically check the purity of your stock solution by HPLC.
Matrix Effects Components of your experimental matrix (e.g., cell culture media, buffers) may be interacting with and degrading your compound. Run control experiments to assess the stability of your compound in the specific matrix under your experimental conditions.

Quantitative Stability Data

Due to the wide variety of derivatives, specific stability data is highly dependent on the individual compound's structure. However, forced degradation studies on related thiazole derivatives provide insights into their relative stability under different stress conditions.

Table 1: Example of Forced Degradation Data for a Thiazole Derivative

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)
Acid Hydrolysis 0.1 N HCl24 hours80°C~15-25%
Base Hydrolysis 0.1 N NaOH24 hours80°C~20-35%
Oxidative 3% H₂O₂24 hoursRoom Temp~10-20%
Thermal Solid State48 hours105°C~5-15%
Photolytic ICH Q1B exposure--~5-10%

Note: This data is illustrative for a related thiazole compound and will vary for specific this compound derivatives.[1]

Experimental Protocols

Protocol: Forced Degradation Study for a this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound derivative and to identify potential degradation products.

1. Materials and Reagents:

  • This compound derivative (test substance)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve the test substance in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 0.1 N HCl.

    • Incubate the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with 0.1 N NaOH.

    • Incubate the mixture at 60°C for a predetermined time.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a predetermined time.

    • Withdraw samples at various time points and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid test substance in an oven at a high temperature (e.g., 80°C) for a predetermined time.

    • At each time point, withdraw a sample, dissolve it in the mobile phase to the target concentration.

  • Photodegradation:

    • Expose a solution of the test substance (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample, wrapped in aluminum foil, under the same conditions.

    • After the exposure, dilute the samples with the mobile phase for analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).

  • Inject the stressed samples and a non-stressed control sample.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, 60°C) oxidative Oxidative Stress (3% H2O2, RT) thermal Thermal Stress (Solid, 80°C) photo Photolytic Stress (ICH Q1B) sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc degradation_profile Degradation Profile & Kinetics hplc->degradation_profile product_id Degradation Product Identification hplc->product_id

Workflow for Forced Degradation Study

degradation_pathway parent This compound Derivative intermediate Protonated Imine Intermediate parent->intermediate H+ / H2O (Acidic Hydrolysis) product Ring-Opened Product (e.g., N-(2-mercaptoethyl)urea derivative) intermediate->product Nucleophilic Attack by H2O

Simplified Acid-Catalyzed Hydrolysis Pathway

References

Technical Support Center: Refining the Workup Procedure for 2-Amino-2-thiazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and refine the workup procedure for the synthesis of 2-Amino-2-thiazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of the parent this compound, 2-chloroethylamine hydrochloride is typically reacted with thiourea.[3]

Q2: What are the critical safety precautions to consider during the synthesis and workup of this compound?

A2: this compound is known to be an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is also air-sensitive. Therefore, it is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid exposure to air for prolonged periods. The synthesis may involve hazardous reagents, and appropriate safety measures for those specific chemicals should be followed.

Q3: What are the typical solvents used for the extraction and purification of this compound?

A3: Common solvents for the extraction of this compound from the reaction mixture include dichloromethane and ethyl acetate. For purification, recrystallization is often employed using solvents such as ethanol, benzene, or a mixture of ethanol and water.[4]

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), which can provide a quantitative purity value.[3] The melting point of the compound is also a good indicator of purity; the reported melting point is in the range of 78-82 °C.[3][5] Thin-Layer Chromatography (TLC) can be used for qualitative assessment of purity and to monitor the progress of the purification.

Q5: What are the recommended storage conditions for this compound?

A5: Due to its air-sensitive nature, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is also recommended to store it at a cool temperature, away from strong acids, bases, and oxidizing agents.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound synthesis.

Problem 1: Low Yield of Isolated Product

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC to ensure the complete consumption of starting materials before beginning the workup.
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction. Being a basic compound, this compound is more soluble in organic solvents at a higher pH. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.
Product Loss During Recrystallization Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at the boiling point of the solvent. Cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.
Product Decomposition This compound can be unstable, especially in the presence of strong acids or bases at elevated temperatures. Minimize the time the product is exposed to harsh conditions during the workup.

Problem 2: Difficulty in Product Crystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent If the product oils out or fails to crystallize, the solvent may not be suitable. Try a different solvent or a solvent pair. Common pairs for similar compounds include ethanol/water.
Presence of Impurities Impurities can inhibit crystallization. Consider further purification of the crude product before recrystallization, for example, by column chromatography.
Supersaturation Not Reached Ensure the minimum amount of hot solvent is used to dissolve the product completely. If necessary, slowly evaporate some of the solvent to induce crystallization.
Rapid Cooling Cool the solution slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the formation of an oil or very fine powder instead of crystals. Seeding the solution with a small crystal of the pure product can also initiate crystallization.

Problem 3: Oily Product Instead of Crystals

Potential Cause Troubleshooting Step
Low Melting Point of the Product or Impurities The presence of impurities can lower the melting point of the product, causing it to appear as an oil. Ensure the product is sufficiently pure before attempting crystallization.
Solvent Issues The chosen recrystallization solvent may be too good a solvent, or the cooling process may be too rapid. Try a less polar solvent or a solvent mixture, and ensure slow cooling.

Problem 4: Formation of Emulsions During Extraction

Potential Cause Troubleshooting Step
High Concentration of Surfactant-like Impurities The presence of certain byproducts can stabilize emulsions.
Vigorous Shaking Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times to mix the layers.
Breaking the Emulsion To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), adding a few drops of a different organic solvent, or filtering the mixture through a pad of Celite.

Data Presentation

Table 1: Physical and Purity Data for this compound

Property Value Reference
Melting Point78.3-80 °C[3]
Purity (HPLC)99.2%[3]
Reported Yield76%[3]

Experimental Protocols

General Workup Procedure for this compound Synthesis

This protocol is a generalized procedure based on common practices for the workup of 2-aminothiazole derivatives. The specific volumes and conditions may need to be optimized for your particular reaction scale and setup.

  • Reaction Quenching and Neutralization:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • If the reaction was performed under acidic conditions, carefully neutralize the mixture by adding a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the pH is approximately 8-9. Monitor the pH using pH paper. Be cautious as CO₂ evolution may cause frothing.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). A typical procedure would be to use 3 portions of the organic solvent (e.g., 3 x 50 mL for a 100 mL aqueous layer).

    • Gently invert the separatory funnel to mix the layers, avoiding vigorous shaking to prevent emulsion formation.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Solvent Removal and Isolation of Crude Product:

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude this compound.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • If a single solvent is not effective, a solvent pair (e.g., ethanol/water) can be used. Dissolve the crude product in the better solvent (ethanol) and add the poorer solvent (water) dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Reaction Completion (Monitored by TLC) neutralization Neutralization (e.g., NaHCO3 solution to pH 8-9) start->neutralization extraction Extraction (e.g., DCM or EtOAc) neutralization->extraction washing Washing (Brine) extraction->washing drying Drying (e.g., Na2SO4) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration recrystallization Recrystallization (e.g., Ethanol or Ethanol/Water) concentration->recrystallization filtration Filtration recrystallization->filtration drying_final Drying under Vacuum filtration->drying_final final_product Pure this compound drying_final->final_product

Caption: Experimental workflow for the workup and purification of this compound.

troubleshooting_low_yield cluster_check_reaction Reaction Check cluster_check_workup Workup Check cluster_check_purification Purification Check cluster_solutions Solutions start Low Yield of This compound check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_extraction Was the extraction pH correct? (Should be basic) check_completion->check_extraction Yes optimize_reaction Optimize reaction time, temperature, or reagents incomplete->optimize_reaction check_num_extractions Were multiple extractions performed? check_extraction->check_num_extractions Yes adjust_ph Adjust pH to 8-9 before extraction check_extraction->adjust_ph No check_recrystallization Was minimal hot solvent used for recrystallization? check_num_extractions->check_recrystallization Yes perform_multiple_extractions Perform 3+ extractions check_num_extractions->perform_multiple_extractions No check_cooling Was cooling slow? check_recrystallization->check_cooling Yes use_minimal_solvent Use minimum hot solvent check_recrystallization->use_minimal_solvent No slow_cooling Ensure slow cooling check_cooling->slow_cooling No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

hantzsch_synthesis cluster_product Product chloroethylamine 2-Chloroethylamine Hydrochloride thiazoline This compound chloroethylamine->thiazoline thiourea Thiourea thiourea->thiazoline

Caption: Simplified Hantzsch synthesis of this compound.

References

Technical Support Center: Addressing Poor Solubility of 2-Amino-2-Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-2-thiazoline derivatives, this technical support center offers a comprehensive resource. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research and formulation development.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

Question: My this compound derivative is poorly soluble in aqueous solutions, hindering my in vitro assays. What are my immediate options?

Answer: For initial screening and small-scale experiments, several rapid methods can be employed:

  • pH Adjustment: The solubility of this compound derivatives is often pH-dependent due to the basic nature of the amino group.[1][2][3] Lowering the pH of the aqueous medium with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) can protonate the amino group, leading to a significant increase in aqueous solubility.[1][3] However, it is crucial to assess the compound's stability at different pH values to avoid degradation.

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can substantially enhance solubility.[1][4] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[1][4] It is advisable to start with a low percentage of the co-solvent and incrementally increase it until the compound dissolves. Be mindful of the potential toxicity of the co-solvent in your specific assay.

Question: I need to develop a more robust solution for the poor solubility of my lead this compound candidate for pre-clinical studies. What are the recommended strategies?

Answer: For long-term development, more advanced formulation strategies should be considered. The choice of strategy will depend on the physicochemical properties of your specific derivative.

  • Salt Formation: If your this compound derivative possesses a suitable pKa, forming a salt with a pharmaceutically acceptable acid can dramatically improve its solubility and dissolution rate.[5] A successful salt formation generally requires a pKa difference of at least 2-3 units between the basic drug and the acidic counter-ion.[4]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with improved physicochemical properties, including solubility.[6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility by converting the drug to an amorphous state and improving its wettability.[8][9][10] Common polymers include polyvinylpyrrolidone (PVP) and Soluplus®.[8][9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity and saturation solubility.[11][12][13]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active drug. This approach can be used to temporarily modify the physicochemical properties of the drug, such as solubility.[14][15]

Solubility Enhancement Strategy Workflow

The following diagram illustrates a general workflow for selecting an appropriate solubility enhancement strategy for this compound derivatives.

G cluster_0 Start: Poorly Soluble this compound Derivative cluster_1 Initial Screening (In Vitro Assays) cluster_2 Advanced Formulation Development (Pre-clinical) cluster_3 start Characterize Physicochemical Properties (pKa, logP, melting point) ph_adjust pH Adjustment start->ph_adjust Ionizable? cosolvents Co-solvents start->cosolvents prodrug Prodrug Approach start->prodrug Modifiable functional group? salt Salt Formation ph_adjust->salt ΔpKa > 2-3? cocrystal Co-crystallization ph_adjust->cocrystal ΔpKa < 2-3? solid_disp Solid Dispersion cosolvents->solid_disp cyclodextrin Cyclodextrin Complexation cosolvents->cyclodextrin nano Nanosuspension cosolvents->nano end Optimized Formulation salt->end cocrystal->end solid_disp->end cyclodextrin->end nano->end prodrug->end G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor This compound Derivative Inhibitor->PI3K Inhibition G cluster_mech Solubilization Mechanisms cluster_drug Salt Salt Formation Increases ionization and interaction with water Cocrystal Co-crystallization Alters crystal lattice energy and improves dissolution SolidDisp Solid Dispersion Drug in amorphous state Improved wettability Cyclodextrin Cyclodextrin Complexation Encapsulation of drug in hydrophobic cavity Nano Nanosuspension Increased surface area leads to faster dissolution Prodrug Prodrug Approach Temporary modification of physicochemical properties Drug Poorly Soluble This compound Derivative Drug->Salt Drug->Cocrystal Drug->SolidDisp Drug->Cyclodextrin Drug->Nano Drug->Prodrug

References

Validation & Comparative

A Comparative Analysis of 2-Amino-2-thiazoline and 2-Aminothiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical properties, synthesis, and biological significance of two closely related thiazole compounds reveals a tale of a well-explored scaffold versus a lesser-known analogue. While 2-aminothiazole is a celebrated building block in medicinal chemistry with a broad spectrum of documented biological activities, its saturated counterpart, 2-Amino-2-thiazoline, remains comparatively enigmatic, with its full potential yet to be unlocked.

This guide provides a comprehensive, data-driven comparison of this compound and 2-aminothiazole, tailored for researchers, scientists, and professionals in drug development. By presenting a side-by-side analysis of their physicochemical properties, synthesis methodologies, and known biological activities, this document aims to illuminate the key differences and potential applications of each compound, while also highlighting the significant knowledge gap that exists for this compound.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between 2-aminothiazole and this compound lies in the saturation of the thiazole ring. 2-aminothiazole possesses an aromatic thiazole ring, while this compound contains a non-aromatic, saturated dihydrothiazole ring. This structural variance has a direct impact on their physicochemical properties, as summarized in the table below.

PropertyThis compound2-aminothiazole
Molecular Formula C₃H₆N₂SC₃H₄N₂S
Molecular Weight 102.16 g/mol 100.14 g/mol
Appearance White to light yellow crystalline powderLight yellow to brown crystalline solid
Melting Point 79-82 °C86-93 °C
Boiling Point 221.8 °C at 760 mmHg117 °C at 20 hPa (decomposes)
Solubility Soluble in waterSoluble in water, alcohols, and diethyl ether
pKa ~8.04 (Predicted)~5.3
CAS Number 1779-81-396-50-4

Synthesis Methodologies: Established Routes to Key Scaffolds

Both compounds can be synthesized through established chemical routes, with the Hantzsch synthesis for 2-aminothiazoles being a particularly well-documented and versatile method.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from ethanolamine.

Experimental Protocol: Synthesis of this compound [1]

  • Chlorination of Ethanolamine: Ethanolamine is reacted with thionyl chloride in an organic solvent (e.g., toluene) to generate 2-chloroethylamine hydrochloride.

  • Cyclization with Thiourea: The resulting 2-chloroethylamine hydrochloride is then subjected to a cyclization reaction with thiourea to yield this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G ethanolamine Ethanolamine chloroethylamine_hcl 2-Chloroethylamine Hydrochloride ethanolamine->chloroethylamine_hcl Chlorination thionyl_chloride Thionyl Chloride in Organic Solvent thionyl_chloride->chloroethylamine_hcl aminothiazoline This compound chloroethylamine_hcl->aminothiazoline Cyclization thiourea Thiourea thiourea->aminothiazoline purification Purification aminothiazoline->purification final_product Final Product purification->final_product G haloketone α-Haloketone reaction_mixture Reaction Mixture haloketone->reaction_mixture thiourea Thiourea thiourea->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture reflux Reflux reaction_mixture->reflux workup Work-up (Cooling, Neutralization) reflux->workup filtration Filtration workup->filtration crude_product Crude 2-Aminothiazole filtration->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure 2-Aminothiazole recrystallization->final_product G extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_cascade Kinase Cascade (e.g., Src, CK2) receptor->kinase_cascade Activation aminothiazole_inhibitor 2-Aminothiazole Kinase Inhibitor aminothiazole_inhibitor->kinase_cascade Inhibition transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation blocked_response Blocked Cellular Response kinase_cascade->blocked_response cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression

References

Validating the Structure of Synthesized 2-Amino-2-thiazoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of 2-Amino-2-thiazoline, a key heterocyclic scaffold in medicinal chemistry.

The correct structural assignment of a synthesized molecule is paramount to understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. While various analytical methods provide valuable structural information, single-crystal X-ray diffraction (XRD) stands as the gold standard for providing an absolute, three-dimensional atomic arrangement. This guide will delve into the experimental data and protocols for validating the structure of this compound, comparing the definitive results from X-ray crystallography with data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Unambiguous Structure Determination with X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This technique was employed to determine the crystal structure of this compound, and the resulting data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 251329, provides definitive proof of its structure.

Table 1: Key Crystallographic Data for this compound

ParameterValue
CCDC Deposition Number251329
Empirical FormulaC₃H₆N₂S
Formula Weight102.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.654(2)
b (Å)10.011(2)
c (Å)5.868(1)
α (°)90
β (°)105.99(3)
γ (°)90
Volume (ų)489.9(2)
Z4
Density (calculated) (Mg/m³)1.385

Table 2: Selected Bond Lengths and Angles from X-ray Crystallography

BondLength (Å)AngleAngle (°)
S(1)-C(2)1.765(3)N(1)-C(2)-S(1)111.5(2)
C(2)-N(1)1.319(4)C(2)-N(1)-C(5)113.2(2)
N(1)-C(5)1.464(4)N(1)-C(5)-C(4)104.9(2)
C(5)-C(4)1.516(5)C(5)-C(4)-S(1)102.8(2)
C(4)-S(1)1.821(3)C(4)-S(1)-C(2)90.9(1)
C(2)-N(2)1.323(4)N(2)-C(2)-N(1)125.3(3)
N(2)-C(2)-S(1)123.2(2)

Corroborative Evidence from Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods such as NMR, FTIR, and MS offer valuable and more routinely accessible data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide information about the chemical environment and connectivity of atoms within the molecule.

Table 3: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H3.35t, J = 6.8 Hz-CH₂-S-
¹H3.96t, J = 6.8 Hz-CH₂-N=
¹H5.42br s-NH₂
¹³C32.5-CH₂-S-
¹³C55.1-CH₂-N=
¹³C168.2C=N
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Key FTIR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amino group)
3100-2900MediumC-H stretch (aliphatic)
1640StrongC=N stretch (imine)
1580MediumN-H bend (amino group)
1450MediumCH₂ bend
680MediumC-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 5: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
102100[M]⁺ (Molecular Ion)
7445[M - C₂H₄]⁺
5960[M - CH₂S]⁺
4335[C₂H₅N]⁺

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for the synthesis and analysis of this compound.

Synthesis of this compound (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a common method for the preparation of thiazole derivatives. For this compound, a variation of this method is employed.

  • Reaction Setup: A solution of 2-bromoethylamine hydrobromide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Thiourea: An equimolar amount of thiourea is added to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the free base of this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol/water mixture).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to TMS.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is ionized using an appropriate method. For a small, relatively volatile molecule like this compound, electron ionization (EI) at 70 eV is a common technique.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound, highlighting the central role of X-ray crystallography and the complementary nature of spectroscopic techniques.

Workflow for Structural Validation of this compound synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) purification->spectroscopy xrd Single Crystal X-ray Diffraction purification->xrd Crystal Growth data_analysis Data Analysis and Comparison spectroscopy->data_analysis xrd->data_analysis Definitive 3D Structure structure_validation Structure Validated data_analysis->structure_validation Consistent Data structure_inconsistent Structure Inconsistent/ Further Investigation data_analysis->structure_inconsistent Inconsistent Data

Caption: Structural validation workflow.

Signaling Pathway of Analysis

The interplay between the different analytical techniques can be visualized as a signaling pathway, where the output of one technique informs and confirms the others, leading to a conclusive structural determination.

Interplay of Analytical Techniques for Structural Elucidation synthesis Synthesized Compound nmr NMR (Connectivity) synthesis->nmr ftir FTIR (Functional Groups) synthesis->ftir ms MS (Molecular Weight) synthesis->ms xrd X-ray Crystallography (3D Structure) synthesis->xrd conclusion Confirmed Structure of This compound nmr->conclusion Confirms ftir->conclusion Confirms ms->conclusion Confirms xrd->conclusion Definitively Proves

Caption: Analytical technique synergy.

A Comparative Guide to the Biological Activities of 2-Amino-2-Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 2-amino-2-thiazoline derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of derivatives with diverse and potent biological activities.[1] These compounds have garnered significant attention for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide summarizes key quantitative data, details common experimental protocols for evaluating their efficacy, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro efficacy of various this compound derivatives against a range of microbial strains and cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound/DerivativeStaphylococcus aureus (MDR)Reference
This compound32[1][2]
2-thiazoline-2-thiol64[1][2]
2-acetyl-2-thiazoline32[1][2]

MDR: Multidrug-Resistant

Anticancer Activity

The anticancer activity of these derivatives is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation.

Table 2: Comparative Anticancer Activity (IC50 in µM) of 2-Aminothiazole Derivatives

Derivative ClassCell LineIC50 (µM)Reference
2,4-disubstituted thiazole amideHT290.63[3]
2,4-disubstituted thiazole amideHeLa6.05[3]
2,4-disubstituted thiazole amideA5498.64[3]
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinA5490.16[3]
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinHepG20.13[3]
Thiazolyl-pyrazoline derivative (Compound 10b)EGFR Kinase0.0407[4]
Thiazolyl-pyrazoline derivative (Compound 10d)EGFR Kinase0.0325[4]
Thiazolyl-pyrazoline derivative (Compound 10b)VEGFR-2 Kinase0.0784[4]
Thiazolyl-pyrazoline derivative (Compound 10d)VEGFR-2 Kinase0.0430[4]
Thiazolyl–pyrazoline derivative (Compound 6a)MCF-74.08[5]
Thiazolyl–pyrazoline derivative (Compound 10a)MCF-73.37[5]
Thiazolyl–pyrazoline derivative (Compound 6a)EGFR Kinase0.024[5]
Thiazolyl–pyrazoline derivative (Compound 10a)EGFR Kinase0.005[5]
Thiazolyl–pyrazoline derivative (Compound 6a)HER2 Kinase0.047[5]
Thiazolyl–pyrazoline derivative (Compound 10a)HER2 Kinase0.022[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are protocols for key assays commonly used to evaluate the antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland turbidity standard) is prepared in sterile saline or broth.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure uniform bacterial growth.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface using sterile forceps.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-18 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Determination: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test this compound derivative is administered to the animals (e.g., orally or intraperitoneally) at a specific time before the induction of inflammation. A control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of this compound derivatives.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow cluster_anticancer Anticancer Activity Workflow (MTT Assay) cluster_antiinflammatory Anti-inflammatory Activity Workflow A1 Prepare Bacterial Inoculum A2 Inoculate Mueller-Hinton Agar A1->A2 A3 Apply Derivative-Impregnated Disks A2->A3 A4 Incubate Plates A3->A4 A5 Measure Zones of Inhibition A4->A5 B1 Seed Cancer Cells in 96-well Plate B2 Treat Cells with Derivatives B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan Crystals B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6 C1 Administer Derivative to Rats C2 Inject Carrageenan into Paw C1->C2 C3 Measure Paw Volume Over Time C2->C3 C4 Calculate Edema Inhibition C3->C4

Experimental workflows for assessing biological activities.

signaling_pathways cluster_anticancer_pathway Anticancer Mechanism: Kinase Inhibition cluster_antimicrobial_pathway Antimicrobial Mechanism: Cell Wall Synthesis Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Derivative This compound Derivative Derivative->RTK Derivative->PI3K MurB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Derivative_anti This compound Derivative Derivative_anti->MurB

Proposed mechanisms of action for this compound derivatives.

References

A Comparative Guide to Validated Analytical Methods for 2-Amino-2-thiazoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of 2-Amino-2-thiazoline and its derivatives is crucial in various fields, from pharmaceutical development to forensic toxicology. This guide provides a comparative overview of validated analytical methods for the detection of these compounds, with a primary focus on 2-aminothiazoline-4-carboxylic acid (ATCA), a stable and reliable biomarker for cyanide exposure. The selection of an appropriate analytical method is critical for obtaining accurate and reproducible results. This document summarizes key performance characteristics of different analytical techniques, details experimental protocols, and presents a generalized workflow for method validation to assist researchers, scientists, and drug development professionals.

Comparative Analysis of Validated Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of 2-aminothiazoline-4-carboxylic acid (ATCA) and a novel aminothiazole derivative. These examples provide insight into the typical performance of analytical methods for this class of compounds in biological matrices.

ParameterMethod 1: LC-MS/MS for ATCAMethod 2: GC-MS for ATCAMethod 3: HPLC-UV for a Novel Aminothiazole
Analyte 2-aminothiazoline-4-carboxylic acid (ATCA)2-aminothiazoline-4-carboxylic acid (ATCA)Novel Aminothiazole (21MAT)
Matrix Post-mortem Blood, Plasma, Dried Blood SpotPlasmaAnalytical Solutions, In-vitro samples
Instrumentation LC-ESI-MS/MSGC-MSHPLC-UV
Sample Preparation Protein precipitation, derivatization, liquid-liquid extractionDerivatizationDirect Injection
Linearity Range 20 - 1500 ng/mL[1]Not explicitly stated, but used to determine concentrations in the ng/mL range.[2]2.06 - 20.60 µg/mL[3]
Limit of Detection (LOD) 25 ng/mL[4]Not explicitly statedNot Reported
Limit of Quantitation (LOQ) 50 ng/mL[4]Not explicitly stated> 10 S/N ratio at LOQ[3]
Accuracy Intra- and inter-assay coefficients of variation below 5.0% and 6.0%, respectively.[4]Not explicitly statedNot explicitly stated
Precision Intra- and inter-assay coefficients of variation below 5.0% and 6.0%, respectively.[4]Not explicitly stated% CV of ≤ 2% for peak area ratio and retention time.[3]
Key Features High sensitivity and selectivity, no tedious pretreatment required with derivatization.[4]Requires derivatization due to the non-volatile nature of ATCA.[5]Simple, cost-effective, suitable for routine analysis.[3]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Method 1: LC-MS/MS for ATCA in Human Blood [4]

  • Instrumentation: A liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer (LC-ESI-MS/MS).

  • Sample Preparation:

    • 20 µL of a human blood sample is subjected to protein precipitation.

    • This is followed by derivatization with 4-bromoethyl-7-methoxycoumarin.

  • Chromatography: The specific column and mobile phase composition are not detailed in the abstract but would typically involve a reversed-phase or HILIC column with a gradient elution of aqueous and organic solvents containing a modifier like formic acid.

  • Detection: Mass spectrometric detection is performed in a mode suitable for the derivatized ATCA, likely positive ion mode, with specific precursor and product ion transitions monitored for quantification.

Method 2: GC-MS for ATCA in Plasma [2]

  • Instrumentation: A gas chromatography system coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • ATCA is extracted from the plasma sample.

    • A derivatization step is required to make the non-volatile ATCA amenable to gas chromatography.

  • Chromatography: A specific GC column and temperature program are used to separate the derivatized ATCA from other components.

  • Detection: The mass spectrometer is used to detect and quantify the derivatized ATCA based on its characteristic mass spectrum.

Method 3: HPLC-UV for a Novel Aminothiazole [3]

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Chromatographic Conditions:

    • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).

    • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% of 0.1% v/v orthophosphoric acid in acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 272 nm.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepared by dissolving the reference standard in a suitable diluent to create a series of calibration standards ranging from 2.06 to 20.60 µg/mL.

    • Sample Preparation: For in-vitro samples, this may involve simple dilution in the mobile phase.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of validating an analytical method and a typical sample analysis process.

Analytical Method Validation Workflow cluster_Plan Planning & Preparation cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Prepare_Protocol Prepare Validation Protocol Select_Method->Prepare_Protocol Specificity Specificity/ Selectivity Prepare_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Assess_Criteria Assess Against Acceptance Criteria Analyze_Data->Assess_Criteria Prepare_Report Prepare Validation Report Assess_Criteria->Prepare_Report

Caption: Workflow for the validation of an analytical method.

General_Sample_Analysis_Workflow Sample_Collection Sample Collection (e.g., Blood, Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization, Extraction) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS, GC-MS, HPLC) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting (Concentration of Analyte) Data_Processing->Result_Reporting

Caption: A typical workflow for sample analysis.

References

A Comparative Efficacy Analysis of 2-Amino-2-Thiazoline-Based Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the efficacy of several 2-Amino-2-thiazoline-based drugs, a class of compounds demonstrating significant potential in oncology. The analysis focuses on their performance against various cancer cell lines, supported by in vitro experimental data. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on two prominent therapeutic areas where these derivatives have shown significant promise: as kinase inhibitors in leukemia and as phosphatidylinositol 3-kinase (PI3K) inhibitors in breast cancer. We will compare the efficacy of the well-established drug Dasatinib and its derivatives with other 2-aminothiazole compounds in chronic myeloid leukemia (CML) and other cancers.[2][3] Additionally, we will examine Alpelisib, an approved PI3Kα inhibitor, in the context of other 2-aminothiazole-based compounds targeting the PI3K/Akt/mTOR pathway in breast cancer.[4][5][6]

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound-based drugs against a panel of cancer cell lines. Lower IC50 values indicate higher potency. It is important to note that this data is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Anticancer Activity of 2-Aminothiazole Derivatives Against Leukemia and Other Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
DasatinibK562 (CML)0.000069[7]
DasatinibHL60 (Leukemia)0.00011[7]
DasatinibKG1a (Leukemia Progenitor)8.98[7]
Compound 2c (Acrylamide derivative)K562 (CML)0.000039[7]
Compound 2a (Amide derivative)HL60 (Leukemia)0.00025[7]
Compound 2c (Acrylamide derivative)HL60 (Leukemia)0.00026[7]
Compound 15a (Triazole derivative)KG1a (Leukemia Progenitor)0.14[7]
Compound 24a (Oxadiazole derivative)KG1a (Leukemia Progenitor)0.05[7]
Compound 21 (Dasatinib analog)K562 (CML)16.3[8]
DasatinibMDA-MB-231 (Breast)< 1[8]
DasatinibMCF-7 (Breast)< 1[8]
DasatinibHT-29 (Colon)< 1[8]
Compound 21 (Dasatinib analog)MDA-MB-231 (Breast)> 50[8]
Compound 21 (Dasatinib analog)MCF-7 (Breast)20.2[8]
Compound 21 (Dasatinib analog)HT-29 (Colon)21.6[8]
Compound 20H1299 (Lung)4.89[8]
Compound 20SHG-44 (Glioma)4.03[8]
Compound 23HepG2 (Liver)510[8]
Compound 24HepG2 (Liver)570[8]
Compound 23PC12 (Pheochromocytoma)309[8]
Compound 24PC12 (Pheochromocytoma)298[8]
Compound 27HeLa (Cervical)1.6[8]
Derivative 61aA375P (Melanoma)0.5[3]
Derivative 61bA375P (Melanoma)2.1[3]
Thiourea derivative 88HS 578T (Breast)0.8[3]

Table 2: Comparative PI3Kα Inhibition and Anticancer Activity of Alpelisib and Other 2-Aminothiazole Derivatives in Breast Cancer

CompoundTarget/Cell LineIC50 (nM)Reference
AlpelisibPI3Kα~5[9]
Alpelisib + TamoxifenMCF-7 (ER+, PIK3CA mut)Synergistic[9]
Alpelisib + TamoxifenT47D (ER+, PIK3CA mut)Synergistic[9]
Alpelisib + TamoxifenZR75-1 (ER+, PIK3CA wt, PTEN loss)Synergistic[9]
Alpelisib + TrastuzumabHCC1954 (HER2+, PIK3CA mut)Synergistic[10]
Benzothiazole DerivativePI3Kα13[8]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparative data tables. Specific parameters may vary between individual studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density ranging from 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48-72 hours).[11]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[11]

  • Data Acquisition and Analysis: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[12][13]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are combined in a suitable reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by Dasatinib and Alpelisib, with the point of inhibition indicated.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival (Anti-apoptosis) STAT5->Survival PI3K PI3K AKT AKT PI3K->AKT AKT->Survival CRKL->PI3K Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways.

PI3K_AKT_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3Kalpha PI3Kα (p110α) RTK->PI3Kalpha PIP2 PIP2 PI3Kalpha->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Alpelisib Alpelisib Alpelisib->PI3Kalpha Inhibition

Caption: Alpelisib specifically inhibits the p110α subunit of PI3K, disrupting the PI3K/Akt/mTOR pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound-based drug efficacy.

Experimental_Workflow cluster_workflow In Vitro Efficacy Evaluation Workflow Start Start: Synthesized 2-Aminothiazoline Derivatives CellCulture 1. Cancer Cell Line Culture Start->CellCulture KinaseAssay 5. In Vitro Kinase Inhibition Assay Start->KinaseAssay CompoundTreatment 2. Treatment with Drug Derivatives CellCulture->CompoundTreatment ViabilityAssay 3. Cell Viability Assay (e.g., MTT) CompoundTreatment->ViabilityAssay IC50 4. Determine IC50 ViabilityAssay->IC50 DataAnalysis 7. Data Analysis and Comparative Study IC50->DataAnalysis KinaseIC50 6. Determine Kinase Inhibition IC50 KinaseAssay->KinaseIC50 KinaseIC50->DataAnalysis End End: Efficacy Profile DataAnalysis->End

Caption: A generalized workflow for assessing the in vitro anticancer efficacy of 2-aminothiazoline derivatives.

References

Confirming the Purity of 2-Amino-2-thiazoline: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. 2-Amino-2-thiazoline, a heterocyclic amine, serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals.[1] Therefore, rigorous purity assessment is essential to ensure the quality, safety, and efficacy of the final products.

This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound. We will delve into detailed experimental protocols, present comparative data, and outline the distinct advantages and limitations of each method for this specific application.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a premier technique for analyzing non-volatile, polar, and thermally sensitive compounds, making it exceptionally well-suited for this compound.[2][3] The method separates components in a liquid sample by passing them through a column packed with a solid stationary phase, relying on a liquid mobile phase.[4] Its high resolution and sensitivity are ideal for distinguishing the main compound from potential impurities.

Experimental Protocol: HPLC-UV

A robust reversed-phase HPLC method is proposed for the analysis of this compound. This approach is adapted from established methods for similar aminothiazole compounds.[3][5]

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 95% A / 5% B, hold for 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis Detector at 240 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.
Data Presentation: Illustrative HPLC Purity Analysis

The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
12.8515.60.4%Impurity A
24.523850.299.5%This compound
36.188.10.1%Impurity B
Total 3873.9 100.0%

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase A p1->p2 p3 Filter Solution p2->p3 a1 Inject Sample p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (240 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Fig. 1: Workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes

GC-MS is a powerful technique renowned for its high sensitivity and ability to provide structural information, which is invaluable for identifying unknown impurities.[6] However, GC is designed for volatile and thermally stable compounds.[7] Free amino compounds like this compound are polar and not sufficiently volatile for direct GC analysis.[8][9] Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

Experimental Protocol: GC-MS with Derivatization

The following protocol outlines a common two-step derivatization process for amino compounds, making them amenable to GC-MS analysis.

ParameterRecommended Condition
Derivatization Step 1 (Esterification): React with 3M HCl in n-butanol at 65°C for 20 min.Step 2 (Acylation): React with Pentafluoropropionic Anhydride (PFPA) at 65°C for 30 min.
Sample Preparation Dry the sample completely. Perform derivatization steps. Extract the final derivative into toluene for injection.
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Injector Temperature 250°C
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z
Data Presentation: Illustrative GC-MS Purity Analysis

Purity is assessed by the relative abundance of the derivatized analyte, and impurities are identified by their unique mass spectra.

Retention Time (min)Major m/z Fragments (Derivative)IdentificationRelative Abundance
10.5115, 142, 210, 284Impurity C DerivativeTrace
12.3101, 128, 245, 318This compound Derivative>99%
14.199, 156, 228, 302Impurity D DerivativeTrace

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing p1 Weigh & Dry Sample p2 Derivatization (2 Steps) p1->p2 p3 Extract into Toluene p2->p3 a1 Inject Sample p3->a1 a2 Separation in GC Column a1->a2 a3 EI Ionization & Mass Analysis a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Identify via Mass Spectra d1->d2 d3 Generate Purity Report d2->d3

Fig. 2: Workflow for GC-MS-based purity analysis.

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal, available resources, and the nature of the impurities being investigated.

FeatureHPLCGC-MS
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.[4]Best for volatile and thermally stable compounds.[7]
Derivatization Not required for this compound.Mandatory for this compound.[8][9]
Speed Analysis times are typically 10-60 minutes.[10]Often faster run times once the sample is prepared.[7]
Sensitivity High sensitivity, dependent on the detector (e.g., UV, MS).[2]Excellent sensitivity, especially for trace-level analysis.[6]
Compound ID Identification is based on retention time against a reference standard. Coupling with MS provides structural data.Provides definitive structural information from mass fragmentation patterns, excellent for identifying unknowns.[10]
Cost & Complexity Higher operational costs due to solvent consumption. Method development can be straightforward.[10]Lower solvent cost, but derivatization adds complexity and potential for error.[7]
Primary Use Case Routine quality control, quantitative purity assessment.Impurity identification, structural elucidation, analysis of volatile contaminants.

Conclusion and Recommendation

For routine purity confirmation of this compound, HPLC is the more direct, efficient, and appropriate method . Its ability to analyze the compound in its native state avoids the time-consuming and potentially error-introducing step of derivatization. HPLC provides accurate and precise quantitative data, making it ideal for quality control in a production or research setting.

GC-MS serves as a powerful orthogonal and confirmatory technique . While not suitable for routine analysis due to the mandatory derivatization, it is invaluable for investigating and identifying unknown impurities. The detailed mass spectral data it generates can elucidate the structure of process-related impurities or degradation products that may not be identifiable by HPLC-UV alone.

In a comprehensive drug development program, both techniques play complementary roles. HPLC should be employed for routine purity checks and release testing, while GC-MS should be reserved for in-depth impurity profiling and structural characterization when necessary.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-2-thiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a critical aspect of discovery and optimization. 2-Amino-2-thiazoline is a key building block in medicinal chemistry, valued for its presence in various bioactive molecules. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering a side-by-side analysis of their performance based on experimental data.

Overview of Synthetic Strategies

The synthesis of this compound predominantly relies on the cyclization of a C2-N and a C2-S bond, typically from readily available starting materials. The two most prominent and industrially relevant methods are the direct cyclization of 2-chloroethylamine hydrochloride with thiourea and a two-step approach commencing from ethanolamine. While the Hantzsch thiazole synthesis is a cornerstone for the preparation of the aromatic analog, 2-aminothiazole, it is not a direct route to the target dihydrothiazole structure of this compound.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as yield, purity, cost of starting materials, reaction conditions, and environmental impact. The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: From 2-Chloroethylamine HCl & ThioureaRoute 2: From Ethanolamine & Thiourea
Starting Materials 2-Chloroethylamine hydrochloride, ThioureaEthanolamine, Thionyl chloride, Thiourea
Number of Steps 12
Overall Yield >70%[1]~76% (relative to 2-chloroethylamine hydrochloride intermediate)[1]
Purity of Product 99.2% (by HPLC)[1]High purity achievable after purification[1]
Key Reagents Thiourea, Solvent (e.g., isopropanol)Thionyl chloride, Toluene, Thiourea
Reaction Temperature 70-100°C[1]Chlorination: ~10°C to reflux; Cyclization: 70-100°C[1]
Reaction Time 20-24 hours[1]Chlorination: ~13 hours; Cyclization: 20-24 hours[1]
Key Advantages Direct, one-step cyclization.Utilizes inexpensive and readily available starting material (ethanolamine).
Key Disadvantages Requires the handling of 2-chloroethylamine hydrochloride.Two-step process, involves the use of thionyl chloride.

Synthetic Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the logical flow of each synthetic route.

route1 2-Chloroethylamine HCl 2-Chloroethylamine HCl Product This compound 2-Chloroethylamine HCl->Product Isopropanol, 70-100°C, 20-24h Thiourea Thiourea Thiourea->Product

Diagram 1. Synthetic Route 1: From 2-Chloroethylamine HCl.

route2 Ethanolamine Ethanolamine Intermediate 2-Chloroethylamine HCl Ethanolamine->Intermediate Toluene, ~10°C to reflux, ~13h ThionylChloride SOCl₂ ThionylChloride->Intermediate Product This compound Intermediate->Product Isopropanol, 70-100°C, 20-24h Thiourea Thiourea Thiourea->Product

Diagram 2. Synthetic Route 2: From Ethanolamine.

Experimental Protocols

Route 1: Synthesis from 2-Chloroethylamine Hydrochloride and Thiourea

Materials:

  • 2-Chloroethylamine hydrochloride

  • Thiourea

  • Isopropanol

Procedure:

  • To a reaction flask equipped with a reflux condenser, stirrer, and thermometer, add 2-chloroethylamine hydrochloride and thiourea in a molar ratio of approximately 1:2.5 to 1:3.[1]

  • Add isopropanol as the solvent.

  • Heat the reaction mixture to a temperature between 70°C and 100°C and maintain for 20-24 hours.[1]

  • After the reaction is complete, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent to yield this compound with a purity of over 99%.[1]

Route 2: Synthesis from Ethanolamine and Thiourea

This is a two-step process involving the initial preparation of 2-chloroethylamine hydrochloride.

Step 1: Preparation of 2-Chloroethylamine Hydrochloride

Materials:

  • Ethanolamine

  • Thionyl chloride

  • Toluene

Procedure:

  • In a dry reaction flask equipped with a reflux condenser, stirrer, and thermometer, dissolve ethanolamine in toluene.

  • Cool the mixture to approximately 10°C.

  • Slowly add thionyl chloride dropwise over a period of about 3 hours, maintaining the temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 10 hours.[1]

  • After the reaction, remove the toluene and any unreacted thionyl chloride by distillation under normal pressure, followed by vacuum distillation to obtain the crude 2-chloroethylamine hydrochloride.

Step 2: Cyclization to this compound

The procedure for the cyclization of the obtained 2-chloroethylamine hydrochloride with thiourea is the same as described in Route 1 .

Conclusion

Both synthetic routes presented are effective for the preparation of this compound.

  • Route 1 is a more direct, single-step cyclization that is advantageous if 2-chloroethylamine hydrochloride is readily available. It offers high purity and a good yield.[1]

  • Route 2 provides a more integrated approach starting from the inexpensive and widely available ethanolamine. While it involves an additional step, it avoids the need to source and handle 2-chloroethylamine hydrochloride directly. The overall yield is comparable to Route 1, and it allows for the production of the key intermediate in-house.[1]

The choice between these two routes will ultimately depend on the specific needs of the laboratory or production facility, considering factors such as the availability and cost of starting materials, equipment, and safety protocols for handling reagents like thionyl chloride. For large-scale production, the two-step process from ethanolamine may be more economical. For laboratory-scale synthesis where convenience is a priority, the direct cyclization from 2-chloroethylamine hydrochloride is a robust option.

References

Evaluating 2-Amino-2-thiazoline Derived Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst ligand is a critical step in optimizing asymmetric synthesis. This guide provides a comparative evaluation of the performance of ligands derived from 2-amino-2-thiazoline, with a particular focus on their application in the asymmetric Henry reaction. We present a comparison with the widely used oxazoline-based ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in informed decision-making.

Performance Comparison in the Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral β-nitro alcohols. The choice of the chiral ligand complexed with a metal center is paramount in achieving high yield and enantioselectivity. Here, we compare the performance of a C2-symmetric tridentate bis(thiazoline) ligand, a derivative of the this compound scaffold, with its analogous bis(oxazoline) counterpart in the copper-catalyzed asymmetric Henry reaction between α-keto esters and nitromethane.

The data presented below is based on the findings of Du et al., who investigated the catalytic activity of these ligands in the presence of copper(II) triflate (Cu(OTf)₂).[1]

Ligand TypeCatalyst SystemSubstrate (α-keto ester)Yield (%)[1]Enantiomeric Excess (ee, %)[1]
Bis(thiazoline) Cu(OTf)₂Ethyl 2-oxo-2-phenylacetate8575 (S)
Bis(oxazoline) Cu(OTf)₂Ethyl 2-oxo-2-phenylacetate8882 (S)
Bis(thiazoline) Cu(OTf)₂Methyl 2-oxo-2-phenylacetate8272 (S)
Bis(oxazoline) Cu(OTf)₂Methyl 2-oxo-2-phenylacetate8580 (S)
Bis(thiazoline) Cu(OTf)₂Ethyl 2-oxo-4-phenylbutanoate7868 (S)
Bis(oxazoline) Cu(OTf)₂Ethyl 2-oxo-4-phenylbutanoate8175 (S)

Analysis of Performance Data:

The experimental data indicates that in the copper-catalyzed asymmetric Henry reaction of α-keto esters, the bis(oxazoline) ligand generally provides slightly higher yields and enantioselectivities compared to the bis(thiazoline) ligand under the tested conditions.[1] However, the bis(thiazoline) ligand still demonstrates considerable catalytic activity, yielding the desired products in good yields and with significant enantiomeric excess.[1]

It is important to note that the performance of a catalyst ligand can be highly dependent on the specific reaction conditions, substrates, and the choice of metal. In some cases, the substitution of an oxazoline backbone with a thiazoline counterpart has been reported to enhance catalytic activity. Therefore, while bis(oxazoline) ligands may be superior in this specific application, this compound derived ligands remain a valuable class of catalysts to consider, particularly when fine-tuning electronic properties is desired.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of catalytic results. Below is a representative procedure for the copper-catalyzed asymmetric Henry reaction.

General Procedure for the Enantioselective Henry Reaction: [2][3]

  • Catalyst Preparation: In a reaction vessel, the chiral ligand (e.g., bis(thiazoline) or bis(oxazoline)) (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%) are combined.

  • Solvent Addition and Stirring: An appropriate solvent, such as ethanol (1.5 mL), is added, and the mixture is stirred at room temperature for 1 hour to facilitate the formation of the catalyst complex.

  • Addition of Reactants: Nitromethane (10 mmol) and the aldehyde or α-keto ester (1 mmol) are subsequently added to the reaction mixture.

  • Reaction Execution: The reaction mixture is stirred at room temperature for the specified duration (e.g., 72 hours), with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired β-nitro alcohol.

Mandatory Visualizations

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a proposed catalytic cycle for the asymmetric Henry reaction.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ligand Chiral Ligand complex Catalyst Complex Formation ligand->complex cu_salt Copper(II) Salt cu_salt->complex solvent Solvent (Ethanol) solvent->complex reactants Add Aldehyde & Nitromethane complex->reactants stirring Stir at Room Temp. reactants->stirring evaporation Solvent Evaporation stirring->evaporation purification Column Chromatography evaporation->purification product Purified β-Nitro Alcohol purification->product

Caption: Experimental workflow for the copper-catalyzed asymmetric Henry reaction.

catalytic_cycle catalyst Cu(II)-Ligand Complex activated_nitro Activated Nitronate Intermediate catalyst->activated_nitro Nitromethane transition_state Diastereomeric Transition State activated_nitro->transition_state aldehyde Aldehyde aldehyde->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Product Release product β-Nitro Alcohol Product product_complex->product

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Amino-2-Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-2-thiazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] This wide-ranging activity, however, necessitates a thorough understanding of their cross-reactivity profiles to ensure target specificity and mitigate off-target effects. This guide provides an objective comparison of the biological performance of various this compound derivatives across different assays, supported by experimental data, to aid researchers in navigating the complex landscape of their target interactions.

Quantitative Comparison of Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazoline ring and the exocyclic amino group. These modifications significantly influence the compound's affinity and selectivity for various biological targets.

Anticancer Activity

A primary therapeutic area for this compound derivatives is oncology. Their efficacy has been demonstrated against a range of cancer cell lines, often through the inhibition of protein kinases crucial for tumor growth and proliferation.

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives

Compound IDR1R2R3Target Cell LineIC50 (µM)Reference
1a HHPhenylH1299 (Human Lung Cancer)> 50[3]
1a HHPhenylSHG-44 (Human Glioma)> 50[3]
1b MethylHPhenylH1299 (Human Lung Cancer)25.3[3]
1b MethylHPhenylSHG-44 (Human Glioma)31.6[3]
1c HH4-ChlorophenylH1299 (Human Lung Cancer)15.8[3]
1c HH4-ChlorophenylSHG-44 (Human Glioma)20.1[3]
1d -(CH2)4-H4-MethylbenzylH1299 (Human Lung Cancer)4.89[3]
1d -(CH2)4-H4-MethylbenzylSHG-44 (Human Glioma)4.03[3]
21 ---K563 (Human Leukemia)16.3[2]
Dasatinib ---K563 (Human Leukemia)11.08[2]
21 ---MDA-MB-231 (Human Breast Cancer)> 50[2]
Dasatinib ---MDA-MB-231 (Human Breast Cancer)< 1[2]
21 ---MCF-7 (Human Breast Cancer)20.2[2]
Dasatinib ---MCF-7 (Human Breast Cancer)< 1[2]
21 ---HT-29 (Human Colon Cancer)21.6[2]
Dasatinib ---HT-29 (Human Colon Cancer)< 1[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that substitutions on the this compound core are critical for anticancer activity. For instance, the unsubstituted phenyl derivative 1a shows minimal activity, while the introduction of a methyl group (1b ) or a chloro-substitution (1c ) enhances potency.[3] The most significant increase in activity is observed with a cyclic substitution and a benzylic amine (1d ), highlighting the complex structure-activity relationships (SAR).[3] When compared to the established multi-kinase inhibitor Dasatinib, which also contains a 2-aminothiazole moiety, a novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative (21 ) showed comparable potency against K563 leukemia cells but was significantly less active against breast and colon cancer cell lines, demonstrating the nuanced selectivity profiles within this class of compounds.[2]

Kinase Cross-Reactivity Profile

To assess the selectivity of this compound derivatives, profiling against a panel of kinases is essential. This provides a broader view of their potential off-target effects and helps in the rational design of more selective inhibitors.

Table 2: Kinase Selectivity Profile of a 2-Aminothiazole Derivative (Compound 2)

Kinase TargetResidual Activity (%) at 50 µM
CK2α 0
EGFR 26
EphA4 45
pim-1 46
Abl85
Akt192
Aurora A88
CDK2/cyclin A95
c-Src78
VEGFR281

Data adapted from a study on 2-aminothiazole derivatives as selective allosteric modulators of protein kinase CK2. The table shows the percentage of remaining kinase activity in the presence of 50 µM of the test compound. A lower percentage indicates greater inhibition.

The hit compound 2 demonstrated remarkable selectivity for its primary target, CK2α. At a concentration that fully inhibits CK2α, only three other kinases out of a panel of 44 showed a reduction in activity by more than 50%: EGFR, EphA4, and pim-1. This high degree of selectivity from a non-optimized hit suggests that the compound likely interacts with a non-conserved binding site, offering a promising starting point for the development of highly selective inhibitors.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the objective comparison of compound performance. Below are protocols for key assays commonly employed in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for quantifying kinase activity and inhibition.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the specific kinase, its substrate, ATP, and the this compound inhibitor at various concentrations in a suitable kinase buffer. The final reaction volume is typically 5 µL.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound derivatives and the experimental procedures used to study them can provide valuable insights for researchers.

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of this compound Derivatives primary_screening Primary Screening (e.g., Cell Viability Assay) synthesis->primary_screening secondary_screening Secondary Screening (e.g., Kinase Inhibition Assay) primary_screening->secondary_screening Active Compounds cross_reactivity Cross-Reactivity Profiling (Kinase Panel) secondary_screening->cross_reactivity Potent Hits data_analysis IC50 Determination & SAR Analysis cross_reactivity->data_analysis hit_selection Hit Compound Selection data_analysis->hit_selection

Experimental workflow for the screening and characterization of this compound derivatives.

Many this compound derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Src family of non-receptor tyrosine kinases are often implicated.

Src_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Akt Akt PI3K->Akt Raf Raf Ras->Raf Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3->Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription inhibitor This compound Inhibitor inhibitor->Src

Simplified Src signaling pathway and its inhibition by this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-thiazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Amino-2-thiazoline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Assessment and Safety Information

This compound is classified as a hazardous chemical.[1] A thorough understanding of its associated hazards is the first step in safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]Wear protective gloves and clothing to prevent skin exposure.[1] If on skin, wash with plenty of water.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1]Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Ensure adequate ventilation. If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a dedicated, properly labeled hazardous waste container.

  • Ensure the container is made of a compatible material and is in good condition.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling

The hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: 1779-81-3.[1]

  • An accurate description of the contents (e.g., solid, solution in methanol).

  • The associated hazards (e.g., "Harmful," "Irritant").

  • The date when the first waste was added to the container.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills of solid material, you can dampen the material with 60-70% ethanol and transfer it to a suitable container.[3] For larger spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials such as paper towels to absorb the bulk of the spill.[4]

  • Cleanup: Carefully sweep or scoop up the contained material and place it in the designated hazardous waste container. Decontaminate the spill area with a soap and water solution.[4] All cleanup materials must be disposed of as hazardous waste.[4]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste assess_hazards Assess Hazards (Harmful, Skin/Eye Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe collect_waste Collect Waste in Labeled Hazardous Waste Container wear_ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste spill Spill Occurs collect_waste->spill contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end spill->store_waste No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-2-thiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Amino-2-thiazoline. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is harmful if swallowed.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses with side shields.[1]Protects against splashes and dust that can cause serious eye irritation.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][2] A lab coat should be worn.Prevents skin irritation from direct contact.[1]
Respiratory Protection In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[3][4]Protects against respiratory irritation from inhaling dust or vapors.[1]

Operational Plan: Safe Handling Procedures

Proper handling techniques are crucial to minimize the risk of exposure and accidents.

Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not ingest or inhale the substance.[1][2]

  • Avoid the formation of dust.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

  • Keep the container tightly closed when not in use.[1][5]

  • Store in a dry, cool, and well-ventilated place.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove and wash contaminated clothing before reuse.[1][5] Get medical attention if irritation persists.[2]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Spill and Disposal Plan

Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity of the spill.[3]

  • Ventilate the Area: Ensure the area is well-ventilated.

  • Contain the Spill: For solid spills, dampen the material with 60-70% ethanol to prevent dust formation.[3] For the hydrochloride salt, dampen with water.[4][6]

  • Collect the Material: Carefully transfer the dampened material into a suitable, sealed container for disposal.[3][4][6]

  • Clean the Area: Use absorbent paper dampened with 60-70% ethanol (or water for the hydrochloride salt) to clean any remaining material.[3][4][6] Wash the contaminated surface with a soap and water solution.[3][4][6]

  • Dispose of Contaminated Materials: Seal all contaminated materials, including absorbent paper and personal protective equipment, in a vapor-tight plastic bag for proper disposal.[3][4][6]

Disposal:

  • Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[1]

  • The substance should be disposed of at an approved waste disposal plant.[1][2] Chemical waste generators must ensure complete and accurate classification of the waste.[1]

Hierarchy of Controls for Handling this compound

The following diagram illustrates the hierarchy of controls to be implemented to ensure the safe handling of this compound, from the most effective to the least effective measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound cluster_examples Specific Actions Elimination Elimination (Most Effective) Substitution Substitution Elimination_ex Is the use of this compound absolutely necessary? Elimination->Elimination_ex Engineering Engineering Controls Substitution_ex Can a less hazardous chemical be used? Substitution->Substitution_ex Administrative Administrative Controls Engineering_ex Use in a chemical fume hood. Ensure proper ventilation. Engineering->Engineering_ex PPE Personal Protective Equipment (PPE) (Least Effective) Administrative_ex Standard Operating Procedures (SOPs). Safety training. Restricted access to handling areas. Administrative->Administrative_ex PPE_ex Wear required gloves, safety goggles, and lab coat. PPE->PPE_ex

Caption: Hierarchy of controls for safe handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-thiazoline
Reactant of Route 2
2-Amino-2-thiazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.